5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Description
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Properties
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZGVUIYFBODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428278 | |
| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-00-8 | |
| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS number and properties
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Moving beyond a simple data sheet, this document provides in-depth insights into its properties, synthesis, applications, and handling, grounded in established scientific principles to empower its effective use in the laboratory.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic aldehyde, a class of compounds highly valued in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens—creates a versatile scaffold for building complex molecular architectures. The interplay between these functional groups dictates its reactivity and potential as a precursor for novel bioactive compounds.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 399-00-8 .[1][2][3][4][5]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 399-00-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄BrFO₂ | [2][3][4][5] |
| Molecular Weight | 219.01 g/mol | [2][3][4] |
| Appearance | Crystalline powder / Solid | [2][4] |
| Melting Point | 81 °C | [2] |
| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.62 ± 0.23 (Predicted) | [2][5] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C).[5] Soluble in chloroform, dichloromethane, and ethyl acetate.[6] | |
| Synonyms | Benzaldehyde, 5-bromo-4-fluoro-2-hydroxy-; 4-fluoro-5-bromo-2-hydroxybenzaldehyde | [4] |
Synthesis Protocol: Electrophilic Bromination
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-fluoro-2-hydroxybenzaldehyde.[1] The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the fluorine atom and one ortho position is occupied by the aldehyde, the bromine selectively adds to the available C-5 position.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
A robust protocol for this synthesis is as follows:[1]
-
Dissolution: Dissolve the starting material, 4-fluoro-2-hydroxybenzaldehyde, in a suitable solvent such as chloroform within a round-bottomed flask.
-
Reagent Preparation: Separately, prepare a solution of bromine in chloroform.
-
Reaction Initiation: Slowly add the bromine solution dropwise to the stirred solution of the starting material over approximately 10 minutes. Causality Note: Slow addition is critical to control the reaction's exothermicity and prevent over-bromination.
-
Reaction Progression: Stir the resulting mixture at room temperature for 16 to 24 hours to ensure the reaction proceeds to completion.
-
Quenching: Upon completion, wash the reaction mixture twice with a 30% aqueous solution of sodium thiosulfate. Causality Note: This step is essential to neutralize and decolorize any unreacted bromine.
-
Purification: Follow the thiosulfate wash with a water wash to remove inorganic salts. Separate the organic layer and dry it using an anhydrous drying agent like sodium sulfate.
-
Isolation: Finally, concentrate the organic phase under reduced pressure to yield the target product, this compound.[1]
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block. Its multiple reactive sites—the aldehyde, the phenolic hydroxyl, and the halogenated aromatic ring—can be selectively targeted for various chemical transformations.
-
Pharmaceutical Intermediates: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic value.[7] Halogenated benzaldehydes are foundational in the development of anti-cancer and anti-inflammatory drugs.[7] For instance, the closely related 5-bromosalicylaldehyde is used to create Schiff's bases with significant antibacterial properties and organotin complexes that exhibit anticancer activity against human colon cancer cell lines.[8]
-
Organic Synthesis: The aldehyde group readily participates in reactions like Wittig olefination, aldol condensation, and reductive amination to build larger carbon skeletons or introduce nitrogen-containing moieties.[9] The hydroxyl group can be alkylated or acylated, and the bromo- and fluoro-substituents can be modified through various cross-coupling reactions.
-
Material Science & Probes: Fluorinated aromatic compounds are often explored in the development of advanced materials, including polymers and fluorescent probes for biological imaging.[7]
Caption: Role as a versatile intermediate in synthesizing bioactive compounds.
Spectroscopic and Analytical Characterization
While detailed spectra for this specific molecule require experimental acquisition, its structure allows for predictable analytical signatures essential for its characterization.
-
¹H NMR: Key expected signals include a deshielded singlet for the aldehydic proton (δ ≈ 9.8 ppm), a highly deshielded and often broad singlet for the intramolecularly hydrogen-bonded phenolic proton (δ ≈ 11.0 ppm), and distinct signals in the aromatic region for the two remaining ring protons.[10]
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. These include a broad O-H stretch (around 3100-3300 cm⁻¹) due to hydrogen bonding, a strong C=O stretch for the conjugated aldehyde (around 1670 cm⁻¹), and C=C stretching vibrations from the aromatic ring (1460-1580 cm⁻¹).[8][10]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a prominent [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[11]
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. Based on data for isomeric and related compounds, this compound should be treated as a hazardous substance.
Hazard Identification:
Recommended Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14][15][16] If dust formation is likely, a particulate respirator (e.g., N95) is recommended.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[14][15][16] Do not eat, drink, or smoke in the work area.[14]
Storage Conditions:
-
Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[2][14]
-
Keep in a cool (recommended 2-8°C), dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][16]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable asset for researchers aiming to construct novel molecules with tailored functions. Adherence to rigorous safety protocols is essential for harnessing its full potential responsibly. This guide provides the foundational knowledge and practical insights necessary for its successful application in advanced scientific endeavors.
References
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5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 - ChemicalBook.
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5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - ChemBK.
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5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - Biotuva Life Sciences.
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5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE 399-00-8 wiki - Guidechem.
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5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - AK Scientific, Inc.
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5-Bromo-2-fluorobenzaldehyde - Chem-Impex.
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Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime.
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH.
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4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem.
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Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook.
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5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem.
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3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0 - Ossila.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Introduction
5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two halogen substituents (bromo and fluoro), makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules. The strategic placement of the bromine and fluorine atoms on the benzene ring significantly influences the compound's reactivity and the physicochemical properties of its derivatives, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its applications in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| CAS Number | 399-00-8 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 81 °C | |
| Boiling Point | 256.6 °C (Predicted) | |
| Solubility | Very slightly soluble in water (0.19 g/L at 25°C, predicted) | |
| pKa | 6.62 (Predicted) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The hydroxyl proton signal will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) consistent with their coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 190-200 ppm). The carbon atoms attached to the electronegative oxygen, bromine, and fluorine atoms will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups. A strong, sharp peak between 1650 and 1700 cm⁻¹ will be indicative of the C=O stretching of the aldehyde. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the aldehyde will appear around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-F stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹).[3]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.
Experimental Protocols
The following are detailed, self-validating protocols for the determination of the key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Assessment
Causality: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions. The "like dissolves like" principle generally governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.
-
Observation: The mixture is agitated vigorously and allowed to equilibrate. The solubility is observed and categorized as soluble, partially soluble, or insoluble.
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solid determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Spectroscopic Analysis
Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.
Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the molecular structure.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
This compound is a valuable starting material in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aldehyde functionality allows for the construction of various heterocyclic scaffolds, while the phenolic hydroxyl group can participate in hydrogen bonding interactions with the target protein. The bromo and fluoro substituents can modulate the compound's pharmacokinetic properties and binding affinity.
The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor using this compound.
This workflow highlights the importance of this compound in generating molecular diversity for drug discovery campaigns. The initial condensation reaction to form a Schiff base is a robust and versatile transformation, providing a platform for subsequent complexity-generating reactions.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and halogen substituents provides a versatile platform for the synthesis of novel compounds with tailored properties. This technical guide has provided a comprehensive overview of its core physicochemical properties and detailed experimental protocols for their determination, offering a valuable resource for researchers and scientists working with this compound. Further exploration of its synthetic applications is expected to yield new and innovative solutions in drug discovery and beyond.
References
An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular attributes, provide a detailed and validated synthesis protocol with scientific justification, discuss its potential applications, and outline essential safety and handling procedures.
Molecular Structure and Physicochemical Properties
This compound, with CAS Number 399-00-8, is a polysubstituted aromatic compound.[1][2][3] Its structure is characterized by a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), a bromine (-Br), and a fluorine (-F) group. This unique combination of functional groups makes it a valuable and versatile intermediate for creating more complex molecular architectures.
Structural Elucidation
The formal IUPAC nomenclature precisely defines the substitution pattern on the benzaldehyde scaffold:
-
The aldehyde group defines the C1 position.
-
The hydroxyl group is located at the C2 position (ortho).
-
The fluorine atom is at the C4 position (para).
-
The bromine atom is at the C5 position (meta).
This arrangement, particularly the presence of three distinct functional moieties (phenol, aryl halide, and aldehyde), offers multiple reaction sites for subsequent chemical modifications.
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO₂ | [2][3][4][5] |
| Molecular Weight | 219.01 g/mol | [2][4][5][6] |
| Appearance | Crystalline powder | [4] |
| Melting Point | 81 °C | [4] |
| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [4] |
| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C) | [2] |
| pKa | 6.62 ± 0.23 (Predicted) | [2][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [4] |
Synthesis Protocol: Electrophilic Bromination
The synthesis of this compound is reliably achieved through the electrophilic aromatic substitution of 4-fluoro-2-hydroxybenzaldehyde.[1] This method is efficient and proceeds under relatively mild conditions.
Experimental Workflow
The overall process from starting material to purified product follows a standard synthetic chemistry workflow involving reaction, quenching, extraction, drying, and concentration.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures.[1]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in chloroform.
-
Reagent Preparation: In a separate container, prepare a solution of bromine (0.91 eq) dissolved in a minimal amount of chloroform.
-
Initial Bromination: Slowly add the bromine solution dropwise to the stirred solution of the starting material over approximately 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours.
-
Second Bromination: Add a second portion of bromine (0.91 eq) to the reaction mixture. Continue stirring at room temperature for an additional 24 hours to drive the reaction to completion.
-
Quenching: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture twice with a 30% aqueous solution of sodium thiosulfate to remove the color of any unreacted bromine.
-
Washing: Perform a subsequent wash with deionized water.
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the organic phase by decompression (e.g., using a rotary evaporator) to yield the target product, this compound.[1]
Scientific Rationale for Protocol Choices
-
Electrophilic Substitution: The hydroxyl group at C2 is a potent activating group that directs electrophiles to the ortho and para positions. The position para to the hydroxyl group (C5) is sterically accessible and electronically favorable for bromination.
-
Solvent: Chloroform is a suitable solvent that dissolves the organic reactants without participating in the reaction.
-
Staged Bromine Addition: The two-part addition of bromine helps to control the reaction rate and maximize the yield by ensuring sufficient electrophile is present to drive the conversion of the starting material.
-
Sodium Thiosulfate Quench: This is a critical self-validating step. Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that neutralizes excess elemental bromine (Br₂), converting it to colorless bromide ions (Br⁻). The disappearance of the characteristic orange-brown bromine color provides a clear visual confirmation that the quenching process is complete, ensuring no reactive bromine remains during product isolation.
-
Anhydrous Sodium Sulfate: This is a standard and efficient drying agent for removing trace amounts of water from the organic solvent prior to concentration, preventing potential side reactions or impurities in the final product.
Applications in Research and Drug Development
While specific, named applications for this compound are not extensively documented in readily available literature, its molecular structure makes it an intrinsically valuable building block for organic synthesis. Structurally related compounds are frequently employed as key intermediates in the development of high-value molecules.[7][8]
-
Pharmaceutical Intermediates: The combination of an aldehyde, a phenol, and two different aryl halides provides multiple handles for synthetic elaboration. For instance, similar bromo-hydroxybenzaldehydes are used in the synthesis of kinase inhibitors and other anti-cancer agents.[7] The aldehyde can undergo reactions like Schiff base formation or reductive amination, while the aryl bromide is a prime substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Fluorinated Analogs: The presence of a fluorine atom is highly desirable in drug design. Fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups, making this compound a useful precursor for creating fluorinated drug candidates.[7]
Safety and Handling
Based on data for structurally analogous compounds, this compound should be handled as a hazardous chemical.[9][10]
-
Primary Hazards: It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed, inhaled, or in contact with skin.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] When handling the powder, use of a dust mask or respirator is recommended.
-
Handling Procedures: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert gas like argon or nitrogen is recommended.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
Conclusion
This compound is a synthetically valuable compound with a well-defined molecular structure and predictable chemical properties. Its straightforward synthesis via electrophilic bromination and the strategic arrangement of its functional groups make it a potent intermediate for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this chemical to mitigate potential hazards.
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5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - ChemBK. [Link]
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5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem. [Link]
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5-bromo-2-fluoro-4-hydroxybenzaldehyde - MySkinRecipes. [Link]
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Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. [Link]
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synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde from 4-fluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Starting from 4-fluoro-2-hydroxybenzaldehyde, this synthesis employs a regioselective electrophilic aromatic substitution reaction. We will explore the underlying chemical principles, provide a detailed experimental protocol, and address critical safety considerations.
Principles of the Synthesis: Regioselectivity in Electrophilic Aromatic Substitution
The core of this synthesis is the bromination of the aromatic ring of 4-fluoro-2-hydroxybenzaldehyde. The success of this reaction hinges on understanding the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), fluoro (-F), and aldehyde (-CHO) groups.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs donate electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
-
Fluoro Group (-F): Halogens are a unique case. While fluorine is highly electronegative and withdraws electron density through induction (a deactivating effect), it also possesses lone pairs that can be donated via resonance, making it an ortho, para-director.[2]
-
Aldehyde Group (-CHO): The formyl group is a deactivating, meta-directing group.[2] It withdraws electron density from the ring by both induction and resonance, reducing the ring's reactivity towards electrophiles.
The interplay of these groups dictates the position of bromination. The hydroxyl group is the most powerful activating and directing group. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho and para to the -OH group. The position para to the hydroxyl group (C5) is the most favored site for substitution due to reduced steric hindrance and the combined directing effects of the other substituents.
Directing Influences on the Aromatic Ring
The following diagram illustrates the cumulative electronic effects that favor bromination at the C5 position.
Caption: Directing effects of substituents on the aromatic ring.
Reaction Mechanism
The bromination proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Simplified workflow of the bromination reaction.
Experimental Protocol
This protocol is based on established procedures for the bromination of substituted phenols.[3]
Reagent and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | 348-28-7 | Solid/Powder |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Reddish-brown liquid |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Colorless liquid |
| This compound | C₇H₄BrFO₂ | 219.01 | 399-00-8 | Solid |
Data sourced from PubChem and commercial suppliers.[4][5][6]
Detailed Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzaldehyde in glacial acetic acid.
-
Reagent Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material at room temperature. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 45°C) for several hours to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or over crushed ice to precipitate the crude product.
-
To remove any unreacted bromine, wash the mixture with a saturated aqueous solution of sodium thiosulfate. The characteristic reddish-brown color of bromine will disappear.[7]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3] For very high purity, reversed-phase semi-preparative HPLC can be employed.[3]
-
Drying and Characterization: Dry the purified product under vacuum. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Trustworthiness in experimental design requires a robust approach to safety. All operations should be conducted in a well-ventilated chemical fume hood.
-
Bromine: is highly toxic, corrosive, and can cause severe chemical burns upon contact with skin.[8][9][10] Inhalation of its vapors can be fatal.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Have a neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of a spill.[10]
-
Glacial Acetic Acid: is corrosive and can cause severe skin and eye damage.[11] Handle with appropriate PPE.
-
Waste Disposal: All chemical waste, including residual bromine and organic solvents, must be disposed of in accordance with local environmental regulations.
Conclusion
The is a straightforward and efficient method based on the principles of electrophilic aromatic substitution. Careful control of the reaction conditions and adherence to strict safety protocols are paramount for a successful and safe synthesis. The resulting product is a key building block for further chemical transformations in medicinal and materials chemistry.
References
- Fisher Scientific. (2012, May 9). Safety Data Sheet: Bromine, 1M solution in acetic acid.
- Carl ROTH. Bromine solution - Safety Data Sheet.
- ChemicalBook. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis.
- Fisher Scientific. (2024, February 8). Safety data sheet.
- ChemicalBook. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8.
- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
- MySkinRecipes. 4-Bromo-5-fluoro-2-hydroxybenzaldehyde.
- BenchChem. electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde.
- CymitQuimica. This compound.
- Medchemexpress. This compound, min 98%, 1 gram.
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Spectroscopic Blueprint of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally related analogues to present a robust, predictive spectroscopic profile. We delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted values based on the electronic and steric effects of the bromo, fluoro, and hydroxyl substituents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring researchers are equipped with the practical knowledge to validate these predictions. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted benzaldehydes.
Introduction: The Structural and Synthetic Context
This compound belongs to the class of substituted salicylaldehydes, which are pivotal precursors in the synthesis of Schiff bases, chalcones, and other heterocyclic systems exhibiting a wide array of biological activities. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it an attractive building block for the development of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is the cornerstone of ensuring the identity, purity, and intended chemical behavior of this compound in subsequent applications. This guide provides a detailed roadmap for understanding its spectroscopic signature.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the benzaldehyde core, drawing comparisons with related compounds.[1][2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the aldehydic, hydroxyl, and aromatic protons. The electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, will significantly influence the chemical shifts.[1]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 11.5 | Singlet | 1H | -OH | The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, resulting in a downfield chemical shift.[2] |
| ~9.80 | Singlet | 1H | -CHO | The aldehyde proton signal is characteristically found in the downfield region of the spectrum.[3] |
| ~7.65 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with the fluorine atom. |
| ~7.10 | Doublet | 1H | H-3 | This proton is ortho to the hydroxyl group and will be shielded relative to H-6. It will appear as a doublet due to coupling with the fluorine atom. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O | The aldehyde carbonyl carbon is highly deshielded. |
| ~160 (d) | C-2 (C-OH) | The carbon bearing the hydroxyl group is deshielded and will exhibit coupling with the fluorine atom. |
| ~158 (d) | C-4 (C-F) | The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant. |
| ~135 (d) | C-6 | This aromatic carbon is influenced by the adjacent bromine and will show coupling to fluorine. |
| ~120 (d) | C-1 | The carbon bearing the aldehyde group will show coupling to the ortho fluorine. |
| ~118 (d) | C-3 | This carbon is ortho to the hydroxyl group and will exhibit coupling to the fluorine atom. |
| ~110 | C-5 (C-Br) | The carbon attached to the bromine atom is expected in this region. |
Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp and symmetrical peaks.
-
For ¹H NMR:
-
For ¹³C NMR:
-
Employ proton decoupling to obtain a spectrum with singlets for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Caption: General Workflow for FT-IR Analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Fragment | Rationale |
| 218/220 | [M]⁺ | Molecular ion peak. The M+2 peak will have a relative intensity of approximately 1:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. [4][5] |
| 189/191 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for benzaldehydes. |
| 110 | [M-Br-CO]⁺ | Subsequent loss of bromine and carbon monoxide. |
Experimental Protocol for Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Inject the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program to ensure efficient elution of the compound.
-
-
Mass Spectrometer (MS):
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Caption: Workflow for GC-MS Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and comparison with related structures, offers a valuable starting point for researchers. The included experimental protocols provide a clear and actionable methodology for obtaining and verifying this data. It is our hope that this guide will facilitate the confident identification and utilization of this important synthetic building block in the advancement of chemical and pharmaceutical research.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Retrieved from BenchChem website. [1]3. BenchChem. (2025). Application Notes and Protocols for the Extraction and Purification of Substituted Phenols. Retrieved from BenchChem website. [6]4. Chemguide. (n.d.). Mass Spectra - the M+2 peak. Retrieved from [Link] [5]5. Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link] [4]6. Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [7]7. Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link] [3]8. PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link] [8]9. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel compounds, including potential pharmaceutical agents and functional materials, necessitates a thorough understanding of its physicochemical properties.[1] The strategic placement of bromine and fluorine atoms on the salicylaldehyde scaffold can significantly influence its reactivity, biological activity, and, critically, its solubility and stability.[1][2] These two parameters are paramount in drug development, affecting everything from formulation and bioavailability to shelf-life and degradation pathways.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data and established principles of physical organic chemistry. It is intended to serve as a valuable resource for researchers, enabling them to make informed decisions in the design and execution of their experiments.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for any experimental work. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H4BrFO2 | [3][4] |
| Molecular Weight | 219.01 g/mol | [5] |
| Appearance | Solid | [3] |
| CAS Number | 399-00-8 | [3] |
| Predicted pKa | 6.62 ± 0.23 | [6] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrophilic hydroxyl group and a lipophilic brominated and fluorinated aromatic ring suggests that this compound will exhibit a nuanced solubility profile.
Aqueous Solubility
The aqueous solubility of this compound has been reported to be 0.19 g/L (or 0.87 mM) at 25°C.[6] This low aqueous solubility is typical for many aromatic compounds and highlights a potential challenge for the development of aqueous formulations. The predicted pKa of 6.62 suggests that the compound is a weak acid, and its solubility is therefore expected to be pH-dependent, increasing at pH values above the pKa due to the formation of the more soluble phenolate salt.
Solubility in Organic Solvents
Table of Expected Solubility in Common Organic Solvents:
| Solvent | Polarity | Expected Solubility | Rationale |
| Dimethylformamide (DMF) | Polar aprotic | Soluble | Palladium complexes of substituted salicylaldehydes are reported to be soluble in DMF.[7] The polar aprotic nature of DMF can effectively solvate the polar functional groups of the molecule. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble | Similar to DMF, DMSO is a strong hydrogen bond acceptor and is expected to readily dissolve the compound.[7] |
| Acetonitrile | Polar aprotic | Moderately Soluble | Acetonitrile is a common solvent for HPLC analysis of aromatic compounds and is likely to be a suitable solvent. |
| Ethanol | Polar protic | Moderately Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |
| Methanol | Polar protic | Moderately Soluble | Similar to ethanol, methanol should be a reasonably good solvent. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | While nonpolar, DCM can dissolve a wide range of organic compounds. |
| Diethyl Ether | Nonpolar | Insoluble | Palladium complexes of substituted salicylaldehydes are reported to be insoluble in ether.[7] |
| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is unlikely to be a good solvent for this polar molecule. |
Experimental Protocol for Solubility Determination
A robust and straightforward method for experimentally determining the solubility of this compound in various solvents is the shake-flask method followed by HPLC analysis.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for such analyses.[8]
-
Quantify the concentration of this compound in the samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in the original solvent by taking into account the dilution factor.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Chemical Stability
The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Halogenated aromatic compounds can be susceptible to various degradation pathways, and understanding these is crucial for developing stable formulations and establishing appropriate storage conditions.[9]
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation pathways of similar compounds, the following are potential routes of degradation:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-bromo-4-fluoro-2-hydroxybenzoic acid). This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Reduction: The aldehyde group can also be reduced to a primary alcohol (5-bromo-4-fluoro-2-hydroxyphenyl)methanol).
-
Photodegradation: Aromatic compounds can be sensitive to light, which can induce a variety of reactions, including polymerization, oxidation, and dehalogenation.
-
Hydrolysis: While the aldehyde group itself is generally stable to hydrolysis, other reactions can occur in aqueous solutions at different pH values.
-
Dehalogenation: The carbon-halogen bonds may be susceptible to cleavage under certain conditions, such as in the presence of reducing agents or under photolytic stress.
-
Halogen Dance: This is a rearrangement reaction where a halogen atom migrates to a different position on the aromatic ring, typically under basic conditions.[10]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are an indispensable tool in drug development for elucidating potential degradation pathways, identifying degradation products, and developing stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during normal storage.
Recommended Stress Conditions for this compound:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Minimal degradation expected, but should be tested. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for "halogen dance" rearrangement, oxidation, or other base-catalyzed reactions. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | 5-Bromo-4-fluoro-2-hydroxybenzoic acid |
| Thermal Degradation | Solid compound at 80°C for 48 hours | Potential for decomposition, depending on melting point and thermal stability. |
| Photodegradation | Solution exposed to UV and visible light (ICH Q1B) | Variety of degradation products, including polymers and dehalogenated species. |
Experimental Protocol for a Forced Degradation Study
The following protocol outlines a systematic approach to conducting a forced degradation study for this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
For each stress condition, mix the stock solution with the appropriate stressor in a vial.
-
For thermal degradation, place the solid compound in an oven.
-
For photostability, expose the solution to a calibrated light source.
-
Include a control sample (compound in solvent without stressor) for each condition.
-
-
Neutralization (for Acid and Base Hydrolysis):
-
After the specified time, neutralize the acid and base hydrolysis samples to prevent further degradation.
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples and control samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the formation of new chromophores.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products.[8]
-
-
Identification of Degradation Products:
-
If significant degradation is observed, use LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products to aid in their structural elucidation.
-
Diagram of Forced Degradation Study Workflow:
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While direct experimental data for this specific compound is limited in the public domain, a comprehensive understanding of its likely behavior can be established through the application of fundamental chemical principles and by drawing parallels with structurally related molecules. The provided protocols for determining solubility and conducting forced degradation studies offer a robust framework for researchers to generate the necessary data to support their drug discovery and development efforts. A thorough characterization of these properties is a critical step in unlocking the full potential of this versatile chemical entity.
References
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ChemBK. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - Physico-chemical Properties. Available from: [Link]
-
PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Available from: [Link]
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PubChem. Salicylaldehyde. Available from: [Link]
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MDPI. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Available from: [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
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ACS Publications. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Available from: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]
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ResearchGate. A Model Approach for Developing Stability-Indicating Analytical Methods. Available from: [Link]
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ACS Publications. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Available from: [Link]
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PMC. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available from: [Link]
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National Toxicology Program. TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Available from: [Link]
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Science.gov. halogenated aromatic compounds: Topics by Science.gov. Available from: [Link]
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Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Available from: [Link]
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Science.gov. forced degradation products: Topics by Science.gov. Available from: [Link]
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Springer. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
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IJCRT.org. Stability Indicating Assay Method. Available from: [Link]
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Wikipedia. Halogen dance rearrangement. Available from: [Link]
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The Synthetic Cornerstone: A Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for Advanced Research
Introduction: In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel molecular entities. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a critical building block, offering a unique combination of reactive functional groups that enable intricate molecular architectures. This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, and strategic application, with a focus on empowering researchers, scientists, and drug development professionals to leverage its full synthetic potential.
Commercial Availability and Supplier Overview
This compound is readily accessible from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically available in solid form with purity levels of 95% or higher. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis to confirm purity and identity.
Table 1: Prominent Commercial Suppliers
| Supplier | Purity | CAS Number | Additional Information |
| Sigma-Aldrich | ≥95% | 399-00-8 | Available in various quantities for research purposes.[1] |
| CymitQuimica | ≥97% | 399-00-8 | Offers a range of pack sizes from milligrams to grams.[2] |
| Alfa Chemistry | - | 399-00-8 | Provides the compound for experimental and research use.[3] |
| ChemScene | - | 399-00-8 | Offers the compound along with custom synthesis services.[4] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the accurate characterization of its downstream products.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [2][3] |
| Molecular Weight | 219.01 g/mol | [3] |
| Appearance | Solid | [1][2] |
| CAS Number | 399-00-8 | [1][2][3] |
| InChI Key | QKTZGVUIYFBODQ-UHFFFAOYSA-N | [1][2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [4][5] |
| logP | 2.1063 | [4] |
Spectroscopic Data:
-
¹³C NMR: Predicted spectral data is available through chemical databases and serves as a useful reference for structural confirmation.[5]
-
IR and Mass Spectrometry: Detailed experimental and theoretical analyses of related brominated hydroxybenzaldehydes have been published, providing a strong basis for interpreting the spectra of this specific isomer.[6] The presence of bromine would result in a characteristic M/M+2 isotopic pattern in the mass spectrum.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.
Key Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[1]
Synthetic Utility and Strategic Application: Synthesis of Benzimidazole Derivatives
The strategic arrangement of the aldehyde, hydroxyl, bromo, and fluoro substituents makes this compound a versatile precursor for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry.[7] A prime example of its utility is in the preparation of substituted benzimidazoles, a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8]
The synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamines is a well-established and robust transformation.[7] The aldehyde group of this compound serves as the electrophilic partner in the initial condensation reaction with the diamine.
Caption: General workflow for the synthesis of benzimidazoles.
The Causality Behind the Synthesis: A Mechanistic Perspective
The synthesis of a benzimidazole derivative from this compound and an o-phenylenediamine proceeds through a two-step sequence: condensation followed by oxidative cyclization.
-
Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate. The acidic conditions, often facilitated by a catalytic amount of acid, protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and promoting the nucleophilic attack.
-
Oxidative Cyclization: The Schiff base intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. An oxidizing agent, such as sodium metabisulfite, is often employed to facilitate this final aromatization step.[9]
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safety and handling precautions for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Introduction: Navigating the Chemistry of a Key Building Block
This compound is a halogenated aromatic aldehyde, a class of compounds indispensable in modern synthetic chemistry. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens—makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors, anti-cancer agents, and other pharmaceuticals.[1] The presence of multiple reactive sites, however, necessitates a deep understanding of its chemical behavior to ensure safe handling.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding every recommendation in established safety principles and scientific rationale.
Section 1: Comprehensive Hazard Analysis & Chemical Profile
A thorough understanding of a chemical's intrinsic properties is the foundation of its safe use. While specific toxicological data for this compound is not extensively published, a robust hazard profile can be constructed from Safety Data Sheets (SDS) and data from structurally analogous compounds.
Globally Harmonized System (GHS) Classification
The compound is consistently classified as an irritant across supplier safety data. The primary hazards are associated with direct contact and inhalation.[3][4][5]
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4][5] |
| Signal Word | - | Warning |
Causality of Hazards: The irritant nature of halogenated phenolic aldehydes stems from their ability to react with biological macromolecules. The aldehyde group can form Schiff bases with amine residues in proteins, while the phenolic hydroxyl group and the electron-withdrawing halogens can disrupt cellular membranes and enzymatic functions, leading to an inflammatory response upon contact with skin, eyes, or the respiratory tract.[2]
Chemical & Physical Properties
These properties are essential for understanding the compound's behavior during handling, storage, and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [3][6] |
| Molecular Weight | 219.01 g/mol | [3][6] |
| CAS Number | 399-00-8 | [6][7] |
| Appearance | Off-white to yellow solid/powder | [8] |
| Storage Temperature | Room temperature, in a dry place | [6] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25°C, predicted) | [9] |
Section 2: A Proactive Risk Mitigation Framework
Effective safety management is proactive, not reactive. It involves a multi-layered approach that prioritizes eliminating hazards at their source. This is best visualized through the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, where elimination and substitution are often not feasible due to its specific role in synthesis, the focus shifts heavily to Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a properly functioning chemical fume hood.[10][11] This is non-negotiable. The hood contains vapors and fine dust, preventing respiratory exposure.[4][12]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection.[13]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12][14]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] Due to the severe irritation risk, a face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[10][13]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[10][11] Always inspect gloves for tears or punctures before use.[15] Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.[11]
-
-
Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates would be necessary for emergency response.[10]
Safe Handling & Storage Protocol: A Step-by-Step Workflow
A systematic workflow minimizes the risk of exposure and contamination at every stage.
Caption: A systematic workflow for handling the chemical.
Experimental Protocol: Safe Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE: safety goggles, face shield, nitrile gloves, and a buttoned lab coat.[10][13]
-
Weighing and Transfer:
-
Perform all weighing operations on a balance located inside the fume hood to contain any fine dust.
-
Use a spatula to carefully transfer the solid. Avoid creating dust clouds.[16]
-
Close the primary container immediately after aliquoting the desired amount.
-
-
Reaction Setup:
-
When adding the solid to a reaction vessel, do so slowly and carefully.
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[10]
-
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][12][17]
-
End-of-Work Decontamination:
Section 3: Emergency Protocols
Preparedness is critical for mitigating the consequences of an accident.
Spill Response
For a small spill (<10g) inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Verify your PPE is intact.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further spread. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[14] Avoid generating dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes as hazardous waste.
-
Disposal: Seal and label the waste container and dispose of it according to institutional guidelines for halogenated waste.[19]
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team. [19]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[13]
-
Inhalation: If inhaled, immediately move the person to fresh air.[4][12] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[7][12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[12][18] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[12][18] Remove contact lenses if present and easy to do.[4] Immediate medical attention is required.[12]
-
Ingestion: Do NOT induce vomiting.[7][12] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7]
Section 4: Waste Management
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Segregation is Key: Due to the presence of bromine, all waste containing this compound must be segregated into a clearly labeled "Halogenated Organic Waste" container.[11] Mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary container within a ventilated area (like a fume hood).[4]
-
Institutional Policies: Always follow your institution's specific hazardous waste disposal procedures.[10][11]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a disciplined and informed approach. By understanding its specific hazards and consistently applying the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and adhering to systematic handling and emergency protocols—researchers can confidently and safely leverage its synthetic potential.
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electrophilic aromatic substitution reactions of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Abstract
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile intermediate in the synthesis of complex molecules.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects from four distinct substituents: a strongly activating hydroxyl group, a deactivating formyl group, and two deactivating-yet-directing halogen atoms. This guide provides a comprehensive analysis of the theoretical principles governing the regioselectivity of EAS reactions on this substrate. We dissect the competing directing effects of the substituents to predict the most probable sites of electrophilic attack. Furthermore, this document furnishes detailed, field-proven experimental protocols for key transformations including nitration, halogenation, and Friedel-Crafts acylation, supported by mechanistic insights and workflow visualizations to empower researchers in their synthetic endeavors.
Foundational Analysis: The Electronic Landscape of the Substrate
The outcome of any electrophilic aromatic substitution reaction is dictated by the electron density of the aromatic ring and the stability of the intermediate carbocation (the sigma complex or arenium ion).[2][3] In this compound, four substituents modulate this reactivity.
-
Hydroxyl Group (-OH) at C2: The hydroxyl group is a powerful activating group. It exerts a strong, electron-donating resonance effect (+M) by virtue of its lone pairs, which significantly outweighs its electron-withdrawing inductive effect (-I). As a result, it strongly directs incoming electrophiles to the ortho (C3) and para (C6) positions.[4]
-
Formyl Group (-CHO) at C1: The aldehyde is a potent deactivating group. It withdraws electron density from the ring through both a strong resonance effect (-M) and an inductive effect (-I). This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta (C3, C5) positions.[4][5]
-
Bromo Group (-Br) at C5: Halogens are a unique class of substituents. They are deactivating overall due to a dominant electron-withdrawing inductive effect (-I). However, they possess lone pairs that can participate in resonance (+M), which directs incoming electrophiles to the ortho (C4, C6) and para positions.[6][7]
-
Fluoro Group (-F) at C4: Similar to bromine, fluorine is an inductively withdrawing (-I) but resonance-donating (+M) substituent, making it a deactivating, ortho, para-director.[6] It directs electrophiles to its ortho positions (C3, C5).
Predicting Regioselectivity: A Consensus of Directing Effects
When multiple substituents are present, the regiochemical outcome is determined by their collective influence. The guiding principle is that the most powerful activating group dictates the position of substitution.[8]
-
Primary Director: The hydroxyl group at C2 is the most potent activating group on the ring and will therefore be the primary director, strongly favoring substitution at C3 (ortho) and C6 (para).
-
Reinforcement and Competition: We must analyze the positions activated by the -OH group:
-
Position C3: This position is ortho to the activating -OH group, meta to the deactivating -CHO group, and ortho to the deactivating -F group. The directing vectors of the -OH, -CHO, and -F groups all converge on this position, making it a highly electronically favorable site for electrophilic attack.
-
Position C6: This position is para to the activating -OH group and ortho to the deactivating -Br group. It is therefore also an activated site.
-
Caption: Directing effects on the this compound ring.
Key Electrophilic Aromatic Substitution Reactions
This section details the protocols for performing nitration, halogenation, and Friedel-Crafts acylation on the title compound.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10][11]
Predicted Outcome: Given the analysis in Section 2.0, nitration is expected to yield primarily 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzaldehyde , with 5-Bromo-4-fluoro-2-hydroxy-6-nitrobenzaldehyde as a potential minor isomer. The strongly acidic and oxidizing conditions must be carefully controlled to prevent degradation of the aldehyde and hydroxyl functionalities.
Experimental Protocol: (Adapted from nitration of substituted hydroxybenzaldehydes)[12]
-
Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Reagent Preparation: To the flask, add concentrated sulfuric acid (H₂SO₄, 5 mL). Cool the acid to 0-5 °C.
-
Substrate Addition: Dissolve this compound (1.0 g, 4.57 mmol) in a minimal amount of glacial acetic acid and add it slowly to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Slowly add a chilled mixture of concentrated nitric acid (HNO₃, 0.3 mL, ~4.6 mmol) and concentrated sulfuric acid (1 mL) via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: Stir the mixture at 5-10 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Caption: Experimental workflow for the nitration of the title compound.
Halogenation (Bromination)
Further halogenation, for instance, bromination, introduces an additional bromine atom. Due to the presence of the activating hydroxyl group, the reaction may proceed even without a Lewis acid catalyst, although one can be used to increase the rate.
Predicted Outcome: The incoming electrophile (Br⁺) will substitute at the most activated available position, predicted to be C3. The major product is expected to be 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde .
Experimental Protocol: (Adapted from bromination of substituted benzaldehydes)[13][14]
-
Apparatus Setup: Use a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected by a drying tube.
-
Dissolution: Dissolve this compound (1.0 g, 4.57 mmol) in a suitable solvent such as chloroform or glacial acetic acid (20 mL).
-
Reagent Addition: Prepare a solution of bromine (0.24 mL, 4.6 mmol) in the same solvent (5 mL). Add this solution dropwise to the substrate solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: If necessary, quench excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.
-
Extraction: If using chloroform, separate the organic layer. Wash it with water and then with brine. If using acetic acid, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization.
Caption: Experimental workflow for the bromination of the title compound.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Predicted Outcome & Critical Considerations: This reaction is challenging for this specific substrate. Aromatic rings with strongly deactivating groups, such as the -CHO group, are generally unreactive towards Friedel-Crafts conditions.[15] Furthermore, the Lewis acid catalyst (AlCl₃) can complex with the lone pairs on the oxygen atoms of both the -OH and -CHO groups. This complexation further withdraws electron density from the ring, increasing its deactivation and potentially inhibiting the reaction entirely. While the activating -OH group competes with this deactivation, successful acylation is not guaranteed. If the reaction proceeds, substitution is expected at the C3 position to yield 3-Acyl-5-bromo-4-fluoro-2-hydroxybenzaldehyde . Alternative methods, such as a Fries rearrangement of an acylated precursor, may be more viable.
Experimental Protocol: (General procedure, subject to substrate limitations)[15][16]
-
Apparatus Setup: Assemble a flame-dried, three-neck flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool to 0 °C in an ice bath.
-
Acyl Halide Addition: Add the acyl halide (e.g., acetyl chloride, 1.2 eq) dropwise to the AlCl₃ suspension.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the same dry solvent and add it slowly to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for several hours. Gentle heating may be required, but decomposition is a risk. Monitor closely by TLC.
-
Work-up: Cool the flask in an ice bath and slowly quench the reaction by adding cold, dilute hydrochloric acid (HCl).
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Isolation and Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via column chromatography.
Summary and Outlook
The electrophilic aromatic substitution of this compound is a nuanced process governed by the dominant activating effect of the C2-hydroxyl group, with significant reinforcement from the other substituents. The C3 position is predicted as the primary site of electrophilic attack due to a confluence of directing effects, though substitution at C6 remains a possibility. While standard protocols for nitration and halogenation are expected to be effective with careful control of conditions, Friedel-Crafts acylation is predicted to be challenging due to substrate deactivation. This guide provides a robust theoretical framework and practical starting protocols for scientists exploring the chemistry of this valuable synthetic intermediate.
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 4, 2026, from [Link]
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NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved January 4, 2026, from [Link]
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YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved January 4, 2026, from [Link]
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YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved January 4, 2026, from [Link]
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-
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-
YouTube. (2023, February 11). Electrophilic substitution reactions of benzaldehyde| Nitration. Retrieved January 4, 2026, from [Link]
-
YouTube. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! Retrieved January 4, 2026, from [Link]
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YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved January 4, 2026, from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 4, 2026, from [Link]
-
YouTube. (2020, February 28). Friedel Crafts All variations explained Simply. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved January 4, 2026, from [Link]
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YouTube. (2024, June 18). Polysubstituted Benzene Rings in EAS Reactions - The "Number Line". Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7 EAS of Substituted Benzenes. Retrieved January 4, 2026, from [Link]
-
YouTube. (2018, March 29). Introduction to EAS reactions on substituted benzenes. Retrieved January 4, 2026, from [Link]
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Methodological & Application
Synthesis of Novel Schiff Bases Using 5-Bromo-4-fluoro-2-hydroxybenzaldehyde: A Detailed Guide for Researchers
Introduction: The Versatility of Halogenated Schiff Bases in Medicinal Chemistry
Schiff bases, compounds featuring the characteristic azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, prized for their accessibility and diverse applications.[1][2] Their importance is particularly pronounced in medicinal chemistry and drug development, where they serve as versatile pharmacophores. The imine linkage is not merely a structural element but is often critical for the biological activity of the molecule.[3] Schiff bases derived from substituted salicylaldehydes, such as 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, are of significant interest. The presence of halogen atoms (bromine and fluorine) and a hydroxyl group on the aromatic ring can profoundly influence the compound's lipophilicity, electronic properties, and steric profile. These modifications are known to enhance a range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[4][5]
This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from this compound. The protocols and methodologies are designed for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the exploration of this promising class of compounds.
Reaction Mechanism: The Formation of the Azomethine Bridge
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. The process is typically catalyzed by a small amount of acid or base, or simply by heat.[2]
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[1]
-
Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. This elimination step is often the rate-determining step and is facilitated by the acidic or basic catalyst.
The presence of the electron-withdrawing fluorine and bromine atoms on the benzaldehyde ring is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.
Figure 1: General mechanism of Schiff base formation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and a primary amine (e.g., aniline).
Protocol 1: Synthesis of a Novel Schiff Base
Materials:
-
This compound (1 equivalent)
-
Aniline (or other primary amine) (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 0.01 moles of this compound in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.
-
Dissolution of Amine: In a separate beaker, dissolve 0.01 moles of the primary amine (e.g., aniline) in 20 mL of absolute ethanol.
-
Reaction Initiation: Slowly add the ethanolic solution of the amine to the aldehyde solution dropwise while continuously stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The formation of a precipitate indicates product formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[6]
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure Schiff base.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Figure 2: Experimental workflow for Schiff base synthesis.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases must be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons and the R-group of the amine should also be present.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the azomethine carbon (-C=N-) typically in the range of δ 160-170 ppm.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, confirming its molecular formula.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be in close agreement with the calculated values for the expected molecular formula.
Table 1: Expected Analytical Data for a Representative Schiff Base
| Analysis | Expected Result |
| Appearance | Crystalline solid |
| Melting Point | Sharp, defined range |
| FT-IR (cm⁻¹) | ~1620 (C=N stretch), ~3400 (O-H stretch) |
| ¹H NMR (δ, ppm) | 8.5-9.0 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H) |
| Mass Spec (m/z) | [M]⁺ or [M+H]⁺ corresponding to the molecular formula |
Potential Applications in Drug Development
Schiff bases derived from halogenated salicylaldehydes are well-documented for their wide spectrum of biological activities.[5][7] While specific studies on derivatives of this compound are emerging, the structural similarity to other bioactive Schiff bases suggests significant potential in the following areas:
-
Antimicrobial Agents: The imine group is a key structural feature for antimicrobial activity.[3][8] These compounds are known to inhibit the growth of various bacterial and fungal strains.[9] The presence of bromine and fluorine can enhance lipophilicity, facilitating passage through microbial cell membranes.
-
Anticancer Agents: Many Schiff bases exhibit potent cytotoxic activity against various cancer cell lines.[1][10] The proposed mechanisms often involve the induction of apoptosis. Some derivatives of 2-hydroxybenzaldehyde have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cancer cells.[4][10]
-
Ligands for Metal Complexes: The imine nitrogen and the hydroxyl oxygen of these Schiff bases are excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.[6][11]
Conclusion
The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward and efficient synthetic protocol, combined with the potential for diverse biological activities, makes these compounds highly attractive for further investigation in medicinal chemistry and drug development. The detailed protocols and characterization guidelines provided in this application note serve as a valuable resource for researchers embarking on the synthesis and evaluation of this important class of molecules.
References
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Abdel-Rahman, L. H., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4884. Available at: [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis, DFT study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. Chemistry Central Journal, 12(1), 1-10. Available at: [Link]
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Gautam, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1286, 135543. Available at: [Link]
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Hassan, M. Q., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Pharmaceutical Research International, 33(47A), 346-355. Available at: [Link]
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Preethi, B., et al. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. Asian Journal of Chemistry, 33(9), 2127-2134. Available at: [Link]
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Eze, F. N., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II) and Cu(II) Complexes. International Journal of Multidisciplinary Research and Studies, 6(1). Available at: [Link]
-
Yadav, M. M., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Research in Engineering and Technology, 7(6). Available at: [Link]
-
Zeytin, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. Available at: [Link]
-
Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering, Special Issue A11, 146-150. Available at: [Link]
-
Kumar, S., et al. (2020). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Journal of the Serbian Chemical Society, 85(9), 1054-1061. Available at: [Link]
-
Khan, T., et al. (2022). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1021-1032. Available at: [Link]
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Application Notes & Protocols: Leveraging 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[3] This guide provides an in-depth exploration of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8), a highly versatile and functionalized scaffold, for the synthesis of next-generation kinase inhibitors. We will dissect the strategic value of its distinct functional groups and provide detailed, field-proven protocols for its elaboration into complex, pharmacologically relevant molecules. The methodologies outlined herein focus on robust and widely applicable synthetic transformations, including Suzuki-Miyaura cross-coupling and reductive amination, to empower researchers in drug discovery and medicinal chemistry.
The Strategic Value of the this compound Scaffold
The utility of this compound as a starting material stems from the orthogonal reactivity of its four key functional groups, each offering a distinct advantage in inhibitor design.[4][5] This multi-functional topology allows for a modular and divergent approach to building libraries of potential inhibitors.
-
The Aldehyde (-CHO): This group serves as a versatile electrophilic handle. It is ideal for forming imines and enamines, which can be readily converted into secondary or tertiary amines via reductive amination . This is a primary strategy for introducing side chains that can probe deep into the kinase active site or confer desirable physicochemical properties.
-
The Phenolic Hydroxyl (-OH): The hydroxyl group, ortho to the aldehyde, is a crucial pharmacophoric element. It can act as a potent hydrogen bond donor, anchoring the inhibitor to key residues (e.g., the "hinge region") in the ATP-binding pocket of many kinases.
-
The Bromo Group (-Br): Positioned at C5, the bromine atom is the primary site for elaboration via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly powerful here, enabling the facile introduction of a vast array of aryl and heteroaryl moieties, which are common structural motifs in approved kinase inhibitors.[6][7]
-
The Fluoro Group (-F): The fluorine atom at C4 provides several benefits. It can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its electron-withdrawing nature can modulate the acidity of the phenolic proton and influence the electronic environment of the aromatic ring, potentially leading to improved binding affinity and selectivity.[8]
Caption: Strategic value of the this compound scaffold.
Core Synthetic Strategy: A Two-Step Protocol
A robust and highly adaptable strategy for elaborating this scaffold involves a two-step sequence:
-
Suzuki-Miyaura Coupling: To install a desired (hetero)aryl group at the C5 position.
-
Reductive Amination: To append a secondary amine-containing fragment.
This approach allows for the creation of a large matrix of compounds from commercially available boronic acids and primary amines, making it ideal for library synthesis in a drug discovery setting.
Caption: A generalized two-step workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the coupling of the starting material with a generic arylboronic acid. The conditions are a robust starting point and can be optimized for specific substrates.[7]
Rationale: The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency for cross-coupling of electron-rich and sterically hindered substrates.[7] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[9]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagent/Condition | Rationale |
| Starting Material | This compound | 1.0 eq |
| Coupling Partner | (Hetero)Arylboronic Acid | 1.2 - 1.5 eq |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 - 0.05 eq |
| Base | K₂CO₃ or Cs₂CO₃ (anhydrous) | 2.0 - 3.0 eq |
| Solvent | 1,4-Dioxane / H₂O (4:1 mixture) | Degassed |
| Temperature | 80 - 100 °C | Substrate dependent |
| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), followed by the degassed solvent mixture of 1,4-dioxane and water (4:1, to a concentration of ~0.1 M).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-4-fluoro-2-hydroxybenzaldehyde intermediate.
Protocol 2: Reductive Amination of the Aldehyde Intermediate
This protocol describes the coupling of the Suzuki product with a primary amine to form the final secondary amine linkage.
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be handled more easily. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by STAB.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve the 5-aryl-4-fluoro-2-hydroxybenzaldehyde intermediate (1.0 eq) from Protocol 1 in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Amine Addition: Add the desired primary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final kinase inhibitor.
Characterization and Biological Evaluation
Successful synthesis must be confirmed through rigorous analytical characterization.
Table 2: Standard Characterization of Final Compounds
| Analysis | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Spectra consistent with the proposed chemical structure. |
| LC-MS | Purity assessment and mass confirmation | High purity (>95%) and observed mass matching the calculated mass. |
| HRMS | Exact mass determination | Confirms elemental composition. |
Once synthesized and characterized, compounds should be evaluated for their biological activity. A common initial screen is an in vitro kinase inhibition assay. For example, inhibitors designed to target pathways like the MAPK/ERK pathway could be tested against key kinases such as p38 or ERK2.[10][11]
Example Assay: An ADP-Glo™ Kinase Assay can be used to determine the IC₅₀ value of a compound against a target kinase.[11] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound. Luminescence is measured, and IC₅₀ values are calculated from a dose-response curve.[11]
Conclusion
This compound is an exemplary building block for modern medicinal chemistry, offering multiple, orthogonally reactive sites for the construction of complex kinase inhibitors. The synthetic protocols detailed in this guide, centered on Suzuki-Miyaura coupling and reductive amination, provide a reliable and versatile platform for generating novel chemical entities. By leveraging this scaffold's inherent structural and electronic advantages, researchers can efficiently explore chemical space and accelerate the discovery of potent and selective kinase inhibitors for targeted therapies.
References
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- MySkinRecipes. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Singh, U. P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
- Sigma-Aldrich. 5-Fluorosalicylaldehyde 97.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
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- Anatrace. This compound, min 98%.
- PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
- Kim, A. R., et al. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Chemico-Biological Interactions.
- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Frontiers Media S.A. (2023). Editorial: Protein kinase inhibitors in neurodegeneration and cancer targeted therapies. Frontiers in Chemistry.
- Roskoski, R. Jr. (2022).
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Trends in kinase drug discovery: targets, indications and inhibitor design.
Sources
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The Strategic Application of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Unique Value Proposition of a Multifunctional Scaffolding
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological efficacy of novel therapeutic agents. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde stands out as a preeminent building block in medicinal chemistry, offering a unique convergence of reactive functional groups that empower chemists to construct complex molecular architectures with precision and control. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.
This technical guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural outlines to elucidate the underlying chemical principles and strategic considerations that drive its use in the synthesis of biologically active molecules. We will delve into detailed, field-proven protocols for key synthetic transformations and explore the biological contexts in which the resulting compounds have shown significant promise.
Physicochemical Properties and Strategic Advantages
The power of this compound as a synthetic intermediate is rooted in the distinct reactivity of its constituent functional groups: the aldehyde, the hydroxyl group, the bromine atom, and the fluorine atom.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₇H₄BrFO₂ | Provides a compact, functionalized aromatic core. |
| Molecular Weight | 219.01 g/mol | A relatively low molecular weight allows for significant downstream structural elaboration without violating Lipinski's Rule of Five. |
| Aldehyde Group | -CHO | A versatile handle for forming Schiff bases, heterocycles, and for carbon-carbon bond formation via aldol or Wittig-type reactions. |
| Hydroxyl Group | -OH | Modulates the reactivity of the aromatic ring and can participate in hydrogen bonding with biological targets. It is also a key functional group for forming ether linkages. |
| Bromo Group | -Br | An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents. |
| Fluoro Group | -F | Enhances metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] |
The strategic placement of these groups on the salicylaldehyde scaffold offers a powerful platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the ortho-hydroxyl group, influences the reactivity of the aldehyde and the aromatic ring, enabling selective chemical transformations.
Core Synthetic Transformations: Protocols and Mechanistic Insights
This compound is a versatile substrate for a variety of powerful synthetic reactions. The following sections provide detailed protocols for three key palladium-catalyzed cross-coupling reactions, which are fundamental to its application in drug discovery. The choice of reaction conditions is critical and has been tailored to the specific electronic and steric properties of this substrate.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 5-aryl-4-fluoro-2-hydroxybenzaldehyde derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a minimal amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of electron-rich aryl bromides. The ligand facilitates the oxidative addition of the palladium to the C-Br bond and promotes the reductive elimination step.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as decomposition of the boronic acid.
-
Solvent System: The use of a dioxane/water mixture provides a homogeneous solution for both the organic and inorganic reagents, facilitating efficient reaction kinetics.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. These motifs are valuable in medicinal chemistry as they can act as rigid linkers or be further elaborated into other functional groups.
Protocol 2: Sonogashira Coupling of this compound
Objective: To synthesize a 5-alkynyl-4-fluoro-2-hydroxybenzaldehyde derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][5]
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precatalyst and a copper(I) co-catalyst is the classic Sonogashira system. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: THF is a good solvent for the organic substrates and the catalyst system.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Protocol 3: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 5-amino-4-fluoro-2-hydroxybenzaldehyde derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.[6][7]
Causality of Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a highly active and versatile catalyst for the amination of aryl bromides. The bulky and electron-rich Xantphos ligand promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the palladium-amido complex.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Application in Kinase Inhibitor Synthesis: Targeting Aberrant Signaling
Kinases are a class of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of anticancer drugs.
Derivatives of this compound have been investigated as scaffolds for the development of inhibitors for several important kinase families, including:
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver of various cancers.[8][9]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[10][11][12]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and myeloproliferative neoplasms.[13]
Illustrative Signaling Pathway: FGFR Inhibition
Caption: Inhibition of the FGFR signaling pathway.
Conclusion and Future Perspectives
This compound is a testament to the power of rational design in medicinal chemistry. Its strategically positioned functional groups provide a versatile and powerful platform for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the demand for novel, highly functionalized scaffolds will only increase. The principles of synthetic strategy and mechanistic understanding outlined here will remain central to the development of the next generation of targeted therapeutics.
References
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Salicylaldehyde derivatives as new protein kinase CK2 inhibitors. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Retrieved January 4, 2026, from [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). NIH. Retrieved January 4, 2026, from [Link]
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Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 4, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH. Retrieved January 4, 2026, from [Link]
-
Fluorine in Medicinal Chemistry. (2004). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2020). NIH. Retrieved January 4, 2026, from [Link]
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Applications of Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2019). PubMed Central. Retrieved January 4, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved January 4, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. (2016). PubMed. Retrieved January 4, 2026, from [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). NIH. Retrieved January 4, 2026, from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
- Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors. (n.d.). Google Patents.
-
2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
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The Development of BTK Inhibitors: A Five-Year Update. (2021). NIH. Retrieved January 4, 2026, from [Link]
-
Metabolism and mechanism of action of 5-fluorodeoxycytidine. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (n.d.). Google Patents.
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). NIH. Retrieved January 4, 2026, from [Link]
- Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe. (n.d.). Google Patents.
-
Recent News in the Fast-Paced Field of JAK Inhibitors. (n.d.). Longdom Publishing. Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols for the Use of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into aromatic scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a trifunctional aromatic building block of significant interest, offering a unique combination of reactive handles for the construction of complex pharmaceutical agents. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapies.[1]
The presence of the aldehyde group provides a key site for transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases. The hydroxyl group, being a strong ortho-, para-director, not only influences the regiochemistry of further aromatic substitutions but also serves as a nucleophile or a precursor for ether linkages. The strategic placement of the bromine and fluorine atoms offers several advantages:
-
Modulation of Acidity and Reactivity: The electron-withdrawing nature of the halogens influences the acidity of the hydroxyl proton and the electrophilicity of the aldehyde carbonyl.
-
Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[1]
-
Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
-
Synthetic Versatility: The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.[1]
This application note provides a comprehensive guide to the synthesis, characterization, and application of this compound as a key intermediate in pharmaceutical synthesis, with a focus on providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.
Synthesis of this compound: A Protocol Grounded in Mechanistic Principles
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-fluoro-2-hydroxybenzaldehyde with bromine. The regioselectivity of this reaction is a critical aspect, governed by the directing effects of the substituents on the aromatic ring.
Understanding the Regioselectivity
The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The aldehyde group (-CHO) is a deactivating, meta-directing group, withdrawing electron density from the ring. The fluorine atom (-F) is a deactivating yet ortho-, para-directing group. In the case of 4-fluoro-2-hydroxybenzaldehyde, the powerful activating and directing effect of the hydroxyl group at position 2 dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it (positions 3 and 5). Steric hindrance from the adjacent aldehyde group can disfavor substitution at the 3-position, leading to preferential bromination at the 5-position.
Diagram 1: Regioselectivity in the Bromination of 4-fluoro-2-hydroxybenzaldehyde
Caption: The interplay of directing groups on the aromatic ring.
Detailed Synthesis Protocol
This protocol is based on established procedures for the bromination of substituted phenols.[2]
Materials and Equipment:
-
4-Fluoro-2-hydroxybenzaldehyde
-
Bromine
-
Chloroform
-
30% Aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for work-up
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-hydroxybenzaldehyde (13.6 g, 97.1 mmol) in chloroform (68 mL).
-
Bromine Addition: Prepare a solution of bromine (14.1 g, 88.3 mmol) in chloroform (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred solution of 4-fluoro-2-hydroxybenzaldehyde over a period of 10 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. After this period, add a second equivalent of bromine (14.1 g) and continue stirring for an additional 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash it twice with 30% aqueous sodium thiosulfate (2 x 30 mL) to quench any unreacted bromine (the red-brown color of bromine will disappear).
-
Extraction and Drying: Wash the organic layer with water (50 mL) and then dry it over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. The product is often obtained in high purity and yield.[2]
Table 1: Summary of the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Fluoro-2-hydroxybenzaldehyde |
| Reagent | Bromine (Br₂) |
| Solvent | Chloroform |
| Reaction Temperature | Room Temperature |
| Reaction Time | 40 hours (with staged bromine addition) |
| Theoretical Yield | 21.3 g (based on 100% conversion)[2] |
| Purity (typical) | >98% |
Characterization of the Intermediate
Accurate characterization of the this compound intermediate is crucial to ensure its suitability for subsequent pharmaceutical synthesis. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Note: The following data is predicted based on established substituent effects and comparison with structurally similar molecules. Experimental verification is recommended.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CHO | ~9.8 | s | 1H |
| -OH | ~11.0 | s | 1H |
| Aromatic-H | ~7.6 | d | 1H |
| Aromatic-H | ~7.1 | d | 1H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| -CHO | ~195 |
| C-OH | ~160 (d, JCF) |
| C-F | ~158 (d, JCF) |
| C-Br | ~110 |
| Aromatic C-H | ~125 |
| Aromatic C-H | ~118 (d, JCF) |
| Aromatic C-CHO | ~115 |
Application in Pharmaceutical Synthesis: A Representative Protocol for a Lifitegrast Analogue
This compound is a valuable precursor for the synthesis of various pharmaceutical agents. While specific, detailed protocols for FDA-approved drugs starting from this exact intermediate are often proprietary, a representative synthesis can be constructed based on the synthesis of Lifitegrast, an integrin antagonist used for the treatment of dry eye disease. The synthesis of Lifitegrast involves the coupling of a benzofuran-6-carboxylic acid moiety with a substituted tetrahydroisoquinoline core.[3] this compound can serve as a starting point for the synthesis of the benzofuran portion of such molecules.
Diagram 2: General Workflow for the Synthesis of a Lifitegrast Analogue
Caption: A generalized synthetic workflow.
Protocol: Synthesis of a Benzofuran Intermediate
This protocol outlines the initial steps to convert this compound into a benzofuran carboxylic acid, a key structural motif in Lifitegrast.
Step 1: O-Alkylation
-
Reaction Setup: To a solution of this compound in a suitable solvent such as DMF, add a base like potassium carbonate.
-
Reagent Addition: Add an alkylating agent containing a nitrile or ester group, for example, chloroacetonitrile, and heat the reaction mixture.
-
Work-up and Isolation: After the reaction is complete, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization to yield the O-alkylated product.
Step 2: Cyclization to form the Benzofuran Ring
-
Reaction Setup: The O-alkylated intermediate can be cyclized to form the benzofuran ring. This is often achieved under basic conditions.
-
Reaction Conditions: The specific conditions for cyclization will depend on the nature of the O-alkylated side chain.
-
Work-up and Isolation: Following the cyclization, an appropriate work-up and purification will yield the benzofuran intermediate.
Step 3: Conversion to Carboxylic Acid
-
Hydrolysis: If the side chain contains a nitrile or ester, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Isolation: The final benzofuran carboxylic acid intermediate is then isolated and purified. This intermediate is now ready for coupling with the other part of the drug molecule.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex drug molecules. The protocols and mechanistic insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors. A thorough understanding of the principles of reactivity and regioselectivity, coupled with careful execution of the experimental procedures, will enable the successful synthesis of novel therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-bromo-2-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2022). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]
Sources
Application Note: Strategic Protection of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for Advanced Synthesis
Abstract: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a polyfunctionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in agrochemical and pharmaceutical research. Its utility is predicated on the selective manipulation of its three key functional groups: a phenolic hydroxyl, an aldehyde, and an aryl bromide. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups to achieve chemoselectivity. We will explore the rationale behind choosing specific protecting groups, present detailed, validated protocols for their application and removal, and illustrate orthogonal strategies that enable complex, multi-step synthetic pathways.
Introduction: The Chemoselectivity Challenge
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The phenolic hydroxyl is acidic and nucleophilic, the aldehyde is a potent electrophile, and the carbon-bromine bond is a handle for cross-coupling reactions. Attempting a transformation at one site without affecting the others is a significant challenge. For instance, organometallic reagents intended for addition to the aldehyde can be quenched by the acidic phenol. Similarly, conditions for aryl coupling might inadvertently affect the other groups.
Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert to specific reaction conditions.[1][2] The ideal protecting group is easily installed in high yield, stable throughout subsequent synthetic steps, and can be removed selectively under mild conditions without affecting the rest of the molecule.[3] This guide focuses on creating an "orthogonal" protection scheme, where each protecting group can be removed independently of the others, granting the synthetic chemist precise control over the reaction sequence.[4][5]
Analysis of Functional Group Reactivity
A successful protection strategy begins with understanding the inherent reactivity of the target molecule.
-
Phenolic Hydroxyl (-OH): This group is acidic (pKa ≈ 6.6) and readily deprotonated by bases.[6] The resulting phenoxide is a strong nucleophile. It will interfere with reactions involving strong bases, organometallics, and electrophiles.
-
Aldehyde (-CHO): The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).[7][8] It is also sensitive to both oxidizing and reducing agents.
-
Aryl Bromide (-Br): This group is the most stable of the three but is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The conditions for these reactions often involve bases and/or nucleophiles that would react with an unprotected phenol or aldehyde.
Given this profile, a common synthetic goal is to perform a cross-coupling reaction at the bromide. This necessitates the protection of both the hydroxyl and aldehyde groups using an orthogonal strategy.
Selecting an Orthogonal Protecting Group Pair
The key to an effective orthogonal strategy is choosing protecting groups with distinct cleavage conditions. For our target molecule, a silyl ether for the phenol and a cyclic acetal for the aldehyde represent a robust and field-proven pairing.
-
For the Phenolic Hydroxyl: tert-Butyldimethylsilyl (TBDMS) Ether
-
Rationale: Silyl ethers are excellent protecting groups for alcohols and phenols.[9] The TBDMS group is sterically hindered, providing robust stability against a wide range of non-acidic reagents, including organometallics and hydrides.[10] Its key advantage is its lability towards fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), conditions that do not affect acetals.[11][12] It can also be cleaved under acidic conditions, though it is more stable than many other silyl ethers like TMS.[13]
-
-
For the Aldehyde: 1,3-Dioxolane (Ethylene Glycol Acetal)
-
Rationale: Acetals are the quintessential protecting group for aldehydes and ketones.[14][15] They are formed by reacting the carbonyl with a diol under acidic catalysis. Cyclic acetals, such as the 1,3-dioxolane, are particularly stable.[16] They are exceptionally resistant to basic, nucleophilic, and reductive conditions, making them fully compatible with the protection of the phenol as a TBDMS ether and subsequent organometallic reactions.[8][17] Critically, they are readily cleaved by aqueous acid, conditions under which the TBDMS ether can remain intact if carefully controlled.[18][19]
-
This TBDMS/Dioxolane pairing is orthogonal: the TBDMS group is removed with fluoride, while the dioxolane is removed with acid.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for the protection and deprotection of this compound.
Protocol 1: Selective Protection of the Phenolic Hydroxyl
This procedure protects the hydroxyl group as a TBDMS ether. The aldehyde remains free for subsequent reactions if desired.
Reaction:
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.
Protocol 2: Protection of the Aldehyde
This procedure protects the aldehyde as a 1,3-dioxolane acetal. It is performed on the TBDMS-protected intermediate from Protocol 1 to achieve the fully protected substrate.
Reaction:
Materials:
-
2-((tert-Butyldimethylsilyl)oxy)-5-bromo-4-fluorobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Combine the TBDMS-protected aldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Continue refluxing for 3-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting fully protected compound is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: Orthogonal Deprotection Strategy
This section details the selective removal of each protecting group from the fully protected substrate.
A. Selective Deprotection of the Aldehyde (Acetal Cleavage)
Reaction:
Materials:
-
Fully protected substrate (1.0 eq)
-
Acetone and Water (e.g., 4:1 mixture)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or another acid catalyst like pyridinium p-toluenesulfonate (PPTS).[16]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the fully protected compound in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH.[20]
-
Stir at room temperature for 2-5 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the TBDMS-protected aldehyde.
B. Selective Deprotection of the Phenol (Silyl Ether Cleavage)
Reaction:
Caption: Decision flowchart for selecting a protection strategy.
Caption: Workflow for a Suzuki coupling using an orthogonal strategy.
Conclusion
The successful synthesis of complex derivatives from this compound is critically dependent on a well-designed protecting group strategy. The combination of a TBDMS ether for the phenolic hydroxyl and a 1,3-dioxolane for the aldehyde provides a robust and orthogonal pairing. This strategy allows chemists to isolate the reactivity of each functional group, enabling transformations such as cross-coupling at the aryl bromide site without interference. The detailed protocols provided herein offer a reliable foundation for researchers to unlock the full synthetic potential of this versatile building block.
References
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Firouzabadi, H., et al. (2001). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate.
- University of Bath.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing.
- Total Synthesis. Acetal Protecting Group & Mechanism.
- YouTube. (2019). acetals and ketals as protecting groups.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction.
- Organic Chemistry Portal. Dimethyl Acetals.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- Oladeinde, A., et al. (2010). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor.
- BenchChem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
- University of Bristol. Protecting Groups.
- Organic Chemistry Portal. Protective Groups.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones.
- ResearchGate. (2025). Selective Deprotection of Silyl Ethers | Request PDF.
- ChemicalBook. (2025). 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8.
- BenchChem. Efficacy comparison of different protecting groups for phenols in synthesis.
- Parham, W. E., & Anderson, E. L. (1948). The Protection of Hydroxyl Groups. Journal of the American Chemical Society.
- Pinto, D. C. G. A., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules.
- SciSpace. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin.
- ResearchGate. Protection of Phenolic Hydroxy Groups | Request PDF.
- ResearchGate. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- CymitQuimica. This compound.
- Sigma-Aldrich. 5-Fluorosalicylaldehyde 97.
- YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- Biotuva Life Sciences. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde.
- BenchChem. A Comparative Guide to Alternative Protecting Groups for 2-Hydroxy-4-fluorobenzaldehyde.
- Guidechem. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE 399-00-8 wiki.
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- 20. Dimethyl Acetals [organic-chemistry.org]
Advanced Synthetic Methodologies in Agrochemicals and Functional Materials: Application Notes and Protocols
Introduction: The Pivotal Role of Synthesis in Modern Chemistry
The relentless pursuit of innovation in agriculture and materials science is fundamentally tethered to the advancements in synthetic organic chemistry. The ability to construct complex molecular architectures with precision and efficiency is the cornerstone of developing next-generation agrochemicals that ensure food security and functional materials that drive technological progress. This guide provides an in-depth exploration of the synthetic strategies underpinning the creation of a modern herbicide and a cutting-edge functional material for organic electronics. It is designed for researchers, scientists, and professionals in drug and materials development, offering not just protocols, but a deeper understanding of the causality behind the chosen synthetic pathways.
Part I: Synthesis of a Modern Agrochemical - The Case of Florpyrauxifen-benzyl
The development of new herbicides is a critical endeavor to combat the evolution of weed resistance and to enhance crop yields sustainably.[1][2] Florpyrauxifen-benzyl is a synthetic auxin herbicide that offers selective control of broadleaf weeds in various crops.[3][4] Its synthesis showcases a sophisticated application of modern organic chemistry principles.
Mechanistic Insight: The Synthetic Strategy for Florpyrauxifen-benzyl
The synthesis of florpyrauxifen-benzyl, as outlined in patent literature, involves a multi-step sequence that strategically builds the complex molecule from simpler precursors. A key transformation is the introduction of the 4-amino group via amination and the 3-chloro group through a chlorination reaction on a substituted picolinate intermediate.[5] This approach highlights the importance of regioselective control in the functionalization of heterocyclic systems, a common challenge in the synthesis of bioactive molecules.
Experimental Workflow: Synthesis of Florpyrauxifen-benzyl
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof (2016) | Roger E. Gast [scispace.com]
- 3. fluoridealert.org [fluoridealert.org]
- 4. legislature.vermont.gov [legislature.vermont.gov]
- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS No. 399-00-8). This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve the yield and purity of this critical synthetic intermediate. As a key building block in the development of pharmaceuticals like kinase inhibitors and anti-cancer agents, robust and high-yield synthesis is paramount[1]. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Strategic Overview of Synthesis
The successful synthesis of this compound hinges on the careful selection of a synthetic route and precise control over reaction conditions. Two primary strategies are commonly employed, each with distinct advantages and challenges.
-
Route A: Direct Bromination. This approach begins with the commercially available 4-Fluoro-2-hydroxybenzaldehyde and introduces the bromine atom in the final step. It is a direct and often shorter route.
-
Route B: Ortho-Formylation. This strategy starts with 4-Bromo-3-fluorophenol and introduces the aldehyde (formyl) group ortho to the hydroxyl group[2]. This route offers opportunities for higher regioselectivity depending on the formylation method chosen.
The choice between these routes often depends on the cost and availability of starting materials, as well as the specific capabilities of the laboratory.
Sources
Technical Support Center: Purification of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS No. 399-00-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated salicylaldehyde as a key building block in organic synthesis.[1][2] The presence of multiple functional groups—a phenolic hydroxyl, an aldehyde, a bromine atom, and a fluorine atom—offers rich chemical reactivity but can also present unique challenges during purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound from a crude reaction mixture. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when first approaching the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of the crude product is highly dependent on the synthetic route. A common synthesis involves the direct bromination of 4-fluoro-2-hydroxybenzaldehyde.[3] Based on this, the primary impurities typically include:
-
Unreacted Starting Material: 4-Fluoro-2-hydroxybenzaldehyde (CAS No. 347-54-6) may be present if the reaction did not go to completion.[4]
-
Regioisomers: While the 5-bromo isomer is the major product, small amounts of other brominated isomers, such as 3-bromo-4-fluoro-2-hydroxybenzaldehyde, can form depending on the reaction conditions.
-
Over-brominated Products: Dihalogenated species (e.g., 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde) can be formed if excess brominating agent is used.
-
Oxidation Product: The aldehyde group is susceptible to oxidation to a carboxylic acid (5-bromo-4-fluoro-2-hydroxybenzoic acid), particularly if the reaction is exposed to air for extended periods or at elevated temperatures.
-
Residual Reagents: Inorganic salts and residual acids or bases from the reaction and initial workup. Excess bromine, if not properly quenched (e.g., with sodium thiosulfate), can also persist and impart color.[3]
Q2: My crude product is a discolored solid (yellow, brown, or pink). What does this signify and how should I proceed?
A2: A discolored product often indicates the presence of trace impurities that are highly chromophoric.
-
Yellow/Brown Color: This is frequently due to the oxidation of the phenolic hydroxyl group or the aldehyde. It can also indicate polymerization of the aldehyde, a common issue with benzaldehyde derivatives.[5]
-
Pink/Purple Tinge: This may suggest residual bromine or iodine (if NIS was used as a brominating source).
Recommended Action: The first step is a thorough aqueous workup. Washing the crude organic solution with a reducing agent like 10% aqueous sodium thiosulfate will quench residual halogens.[3] A subsequent wash with saturated sodium bicarbonate solution can help remove acidic impurities like the oxidized carboxylic acid.[5] If the color persists, treatment with activated charcoal prior to recrystallization or column chromatography can be effective at adsorbing these colored impurities.
Q3: Which primary purification method is better for this compound: recrystallization or column chromatography?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for large-scale purifications (>5 g) where the impurities have significantly different solubility profiles from the desired product. It is effective at removing trace amounts of baseline impurities and salts. However, it is less effective at separating closely related isomers.
-
Silica Gel Column Chromatography is the method of choice for smaller scales or when dealing with a complex mixture of impurities, especially regioisomers, which have very similar polarities. It offers high resolution but is more time-consuming and solvent-intensive.[6]
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Q4: How should I store the purified this compound to prevent degradation?
A4: Like many substituted benzaldehydes, this compound can be sensitive to light, air, and heat.[1] To ensure long-term stability:
-
Store in the dark: Use an amber glass vial or store in a cabinet to prevent photochemical degradation.
-
Store under inert atmosphere: Purge the vial with argon or nitrogen before sealing to prevent slow oxidation of the aldehyde group.
-
Store cold: Refrigeration (2-8 °C) is recommended to slow down potential decomposition or polymerization pathways.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound or its eutectic mixture with impurities.2. The solution is being cooled too rapidly.3. High concentration of impurities is depressing the melting point. | 1. Select a solvent or solvent system with a lower boiling point.2. Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5]3. Add a small amount of a miscible "anti-solvent" (in which the product is insoluble) dropwise to the warm solution until slight turbidity appears, then allow to cool slowly. |
| Recrystallization: No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Gently boil off some of the solvent to increase the concentration and attempt cooling again.2. If crystals still do not form, add a suitable anti-solvent.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a seed crystal of the pure compound, if available.[5] |
| Recrystallization: Product is Still Colored (e.g., Yellow) | 1. The colored impurity has a similar solubility profile to the product.2. The impurity is trapped within the crystal lattice. | 1. Before recrystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-20 minutes, and filter through a pad of celite to remove the charcoal and adsorbed impurities. Then, proceed with recrystallization.2. A second recrystallization from a different solvent system may be necessary. |
| Column Chromatography: Poor Separation of Spots (Low Rf Difference) | 1. The eluent system is not optimized for the separation.2. The compound is interacting too strongly with the silica gel. | 1. Perform a systematic TLC screen. Start with a non-polar solvent like hexanes and a moderately polar one like ethyl acetate. A common starting point for this compound is 10-20% ethyl acetate in hexanes.2. The acidic phenolic proton (predicted pKa ≈ 6.6) can cause streaking on silica gel.[7] Adding 0.5-1% acetic acid to the eluent can suppress this interaction and lead to sharper bands. |
| Column Chromatography: Product Elutes as a Broad Band or Streaks | 1. The sample was not loaded onto the column in a concentrated band.2. The compound is acidic and strongly interacting with the silica. | 1. Use a "dry loading" technique: dissolve the crude product in a minimal amount of a polar solvent (like acetone or DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of the column bed.2. As mentioned above, add 0.5-1% acetic acid to the mobile phase. |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for purification. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization
This protocol is best suited for material that is already >85% pure by NMR or TLC analysis.
1. Solvent System Selection:
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a potential solvent (e.g., isopropanol, ethanol, toluene, ethyl acetate/hexanes mixture) dropwise while heating gently until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields high-quality crystals upon cooling. An ethanol/water or isopropanol/water system is often a good starting point.
2. Recrystallization Procedure (Example with Ethanol/Water):
-
Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio).
-
Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This is the preferred method for removing closely related impurities.
Caption: Standard workflow for flash column chromatography.
1. Preparation:
-
TLC Analysis: Determine an appropriate eluent system using TLC plates. A system that gives the product an Rf value of ~0.25-0.35 is ideal. For this compound, start with 15% Ethyl Acetate in Hexanes. Add 0.5% acetic acid if streaking occurs.
-
Column Packing: Slurry pack a glass column with silica gel (230-400 mesh) in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or acetone. Add silica gel (~2-3 times the weight of your crude) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
2. Elution and Collection:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add the eluent and begin running the column using positive pressure (flash chromatography).
-
Collect fractions systematically (e.g., 20 mL per fraction for a 5 g scale).
3. Analysis and Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any remaining solvent.
References
-
ChemBK. (n.d.). 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved January 4, 2026, from [Link]
-
Organ, M. G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved January 4, 2026, from [Link]
-
Reddit. (2024). Purification Troubleshooting. Retrieved January 4, 2026, from [Link]
-
Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved January 4, 2026, from [Link]
-
Chen, Y., et al. (2022). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved January 4, 2026, from [Link]
-
Livingstone, J. R., & Fewson, C. A. (1988). Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. Biochemical Journal. Retrieved January 4, 2026, from [Link]
-
Yusof, N. Z., et al. (2016). Partial Purification and Characterization of the Recombinant Benzaldehyde Dehydrogenase from Rhodococcus ruber UKMP-5M. BioMed Research International. Retrieved January 4, 2026, from [Link]
-
Synthonix. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved January 4, 2026, from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved January 4, 2026, from [Link]
- Google Patents. (2012). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]
- 4. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells [mdpi.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Overcoming Side Reactions in the Bromination of 4-Fluoro-2-Hydroxybenzaldehyde
Welcome to our dedicated technical support guide for navigating the complexities of brominating 4-fluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific electrophilic aromatic substitution and troubleshoot common side reactions. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and execution.
I. Understanding the Core Reaction and Its Challenges
The bromination of 4-fluoro-2-hydroxybenzaldehyde is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The desired product is typically 5-bromo-4-fluoro-2-hydroxybenzaldehyde. The reaction is governed by the principles of electrophilic aromatic substitution, where the hydroxyl (-OH) and aldehyde (-CHO) groups, along with the fluorine (-F) atom, exert significant influence on the regioselectivity and reactivity of the aromatic ring.
The hydroxyl group is a powerful activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. The fluorine atom is deactivating via the inductive effect but ortho-, para- directing through resonance. The interplay of these electronic effects makes the C5 position the most favorable site for electrophilic attack by bromine.
However, the high reactivity of the phenolic ring can lead to several side reactions, complicating the synthesis and purification process. This guide will address these challenges in a practical, question-and-answer format.
Key Challenges at a Glance:
-
Over-bromination: Formation of di- and tri-brominated products.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation by bromine, leading to colored impurities.
-
Poor Regioselectivity: Bromination at positions other than the desired C5.
-
Difficult Purification: Co-elution of the desired product with closely related side products.
II. Troubleshooting Guide & FAQs
This section provides direct answers to common issues encountered during the bromination of 4-fluoro-2-hydroxybenzaldehyde.
FAQ 1: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
Answer:
Over-bromination is a classic challenge when dealing with highly activated aromatic rings like phenols.[1][2] The hydroxyl group's strong activating effect makes the mono-brominated product even more susceptible to further electrophilic attack than the starting material. Here’s a multi-faceted approach to enhance mono-selectivity:
A. Choice of Brominating Agent:
Elemental bromine (Br₂) is a highly reactive and often non-selective brominating agent.[2] Consider using a milder, more controlled source of electrophilic bromine.
| Brominating Agent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Milder, easier to handle, often provides better selectivity.[2] | Can sometimes lead to radical side reactions if not used under appropriate conditions. |
| Pyridinium Bromide Perbromide (PBPB) | Solid, stable, and releases bromine slowly, allowing for better control. | May require specific solvent systems. |
| In-situ generated Br₂ | Using a bromide salt (e.g., NaBr or KBr) with an oxidant (e.g., bromate, Oxone®, or H₂O₂) can generate Br₂ in a controlled manner.[3][4][5][6] This approach can be safer and more selective.[3][5][6] | Requires careful stoichiometry of the oxidant to avoid over-oxidation of the substrate. |
B. Reaction Conditions:
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature).[1] Lower temperatures decrease the reaction rate and can improve selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent plays a critical role. Polar protic solvents like water can solvate and polarize the bromine molecule, increasing its reactivity and leading to polybromination.[7][8] Using a less polar solvent like chloroform, dichloromethane (DCM), or carbon tetrachloride can temper the reactivity of bromine and improve selectivity for the mono-brominated product.[1][9]
-
Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent relative to the 4-fluoro-2-hydroxybenzaldehyde. A large excess of bromine will invariably lead to over-bromination.
C. Experimental Workflow for Improved Mono-selectivity:
Caption: Protection-bromination-deprotection workflow.
FAQ 3: I am observing bromination at the C3 position in addition to the desired C5. How can I improve the regioselectivity?
Answer:
While the C5 position is electronically favored, some bromination at the C3 position (ortho to the hydroxyl group) can occur, especially under forcing conditions. Improving regioselectivity often involves fine-tuning the reaction parameters to exploit the subtle electronic and steric differences between the C3 and C5 positions.
A. Leveraging Steric Hindrance:
-
Bulky Brominating Agents: While less common for simple brominations, employing a bulkier brominating agent can favor substitution at the less sterically hindered C5 position.
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile. A more coordinating solvent might create a bulkier solvated bromine species.
B. Enhancing Electronic Directing Effects:
-
Lewis Acid Catalysis: In some cases, a mild Lewis acid can be used to coordinate with the carbonyl oxygen of the aldehyde, further deactivating the ring and potentially enhancing the directing effect of the hydroxyl group towards the para position (C5). However, this must be approached with caution as strong Lewis acids can promote side reactions. A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde mentions the use of a zinc bromide/iodine/oleum catalyst system, highlighting the role of catalysts in directing bromination. [10]* Temperature Control: As mentioned previously, lower temperatures generally lead to higher selectivity.
C. Alternative Synthetic Routes:
If direct bromination consistently yields a difficult-to-separate mixture of isomers, consider an alternative strategy such as a directed ortho-metalation followed by quenching with an electrophilic bromine source. This approach offers excellent regiocontrol but involves more synthetic steps.
FAQ 4: What is the best method for purifying the final product, this compound?
Answer:
The optimal purification method depends on the scale of your reaction and the nature of the impurities.
A. Crystallization:
This is often the most efficient method for purification on a larger scale, provided a suitable solvent system can be found.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate, toluene) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
B. Column Chromatography:
For smaller scale reactions or when crystallization is ineffective, silica gel column chromatography is the method of choice.
-
Solvent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture and gradually increase the polarity to elute the products.
-
Monitoring: Use TLC to identify the fractions containing the pure product. The desired this compound should be readily distinguishable from the starting material and any di-brominated byproducts by their differing polarities.
C. Post-Reaction Workup:
A thorough workup is crucial to simplify the final purification.
-
Quench Excess Bromine: After the reaction is complete, add a solution of sodium thiosulfate or sodium bisulfite to react with and remove any unreacted bromine. [9]This is evident by the disappearance of the bromine's reddish-brown color.
-
Base Wash: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove any acidic byproducts, such as HBr.
-
Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
III. References
-
Scilit. (n.d.). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Reactions of Phenols. Retrieved from [Link]
-
YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy. Retrieved from [Link]
-
National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Three bromination of phenols; (a) traditional electrophilic... [Download Scientific Diagram]. Retrieved from [Link]
-
RSC Publishing. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Engineered Science Publisher. (n.d.). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
-
Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). US3546302A - Process for brominating phenols. Retrieved from
-
National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild bromination of unreactive aromatic compounds. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Phenol, o-bromo-. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Retrieved from [Link]
-
Harbin Institute of Technology. (2014, September 16). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Retrieved from
Sources
- 1. byjus.com [byjus.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]
- 10. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a substrate that presents unique challenges due to its specific substitution pattern.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the successful coupling of substrates like this compound, which contains a hydroxyl group ortho to the bromine, a deactivating fluorine atom, and an aldehyde, requires careful consideration of reaction parameters. This guide will address common issues and provide scientifically-grounded solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors I should investigate?
Low yields in the Suzuki coupling of this compound can often be attributed to a combination of electronic and steric effects, as well as the potential for catalyst inhibition. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand System: The choice of the palladium catalyst and phosphine ligand is critical. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the potential for the ortho-hydroxyl group to coordinate with the palladium center, can make oxidative addition challenging.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can promote the oxidative addition step and stabilize the active Pd(0) species.[1] Consider using pre-formed palladium catalysts (e.g., XPhos Pd G2 or G3) for improved activity and reproducibility.[1][3]
-
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[4][5] With a phenolic substrate, a delicate balance is required. A base that is too strong can deprotonate the hydroxyl group, leading to catalyst inhibition or undesired side reactions.
-
Solvent Choice: The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[6][7]
-
Recommendation: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is a common starting point.[3][8] The water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[8] For substrates with poor solubility, a more polar aprotic solvent like DMF or DMSO could be considered, though these can sometimes complicate product isolation.[7]
-
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[9]
Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes the nucleophile and reduces the yield.[10] This is often exacerbated by the presence of water and certain bases.[2][11]
-
Use Boronate Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[2][12] The slow in-situ hydrolysis of these esters can maintain a low concentration of the active boronic acid, minimizing decomposition.[13]
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote protodeboronation.[2] If using a boronic acid, consider using anhydrous solvents and a finely powdered, anhydrous base like K₃PO₄.[3]
-
Careful Base Selection: As mentioned, milder bases are less likely to promote this side reaction.
Q3: The presence of the ortho-hydroxyl group seems to be interfering with the reaction. What is its role and how can I manage its effect?
The ortho-hydroxyl group can have a dual role. It can act as a directing group, potentially accelerating the reaction by coordinating to the palladium center.[14] However, its acidity can also lead to the formation of a phenoxide, which may coordinate too strongly to the palladium and inhibit catalysis.
-
Base Stoichiometry: Using a precise amount of base is crucial. An excess of a strong base will lead to a high concentration of the phenoxide, increasing the likelihood of catalyst inhibition. Start with 2-3 equivalents of a mild base like K₂CO₃ or K₃PO₄.[3]
-
Ligand Choice: Bulky ligands can create a steric shield around the palladium center, potentially preventing the tight binding of the phenoxide and allowing the catalytic cycle to proceed.[15]
Q4: What are the likely side products in this reaction, and how can I identify and minimize them?
Besides the product of protodeboronation, other common side products in Suzuki couplings include:
-
Homocoupling of the Boronic Acid: This results in a biaryl derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[8]
-
Minimization: Rigorous degassing of the reaction mixture is essential.[2]
-
-
Dehalogenation of the Starting Material: The bromo-group is replaced by a hydrogen atom. This can occur through various pathways, sometimes involving the solvent or impurities.[8]
-
Minimization: Ensure high purity of all reagents and solvents.
-
Identification: These side products can typically be identified by LC-MS or GC-MS analysis of the crude reaction mixture.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[3] Then, add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Optimized Protocol for Challenging Couplings
For substrates that prove difficult under standard conditions, consider the following modifications:
-
Use of a Boronate Ester: Replace the arylboronic acid with the corresponding pinacol ester (1.2-1.5 equiv.).
-
Ligand System: If using a Pd(II) source like Pd(OAc)₂, add a suitable ligand such as SPhos or XPhos (1.1-1.2 equiv. relative to Pd).
-
Temperature Screening: Systematically screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and decomposition.[2]
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | XPhos Pd G2/G3 (1-2 mol%) | High activity for challenging substrates.[1] |
| Ligand | (Included in precatalyst) | Bulky, electron-rich ligand promotes oxidative addition.[1][2] |
| Base | K₃PO₄ (2-3 equiv.) | Mild, effective base that minimizes side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Good for reagent solubility and base activation.[3] |
| Temperature | 80-110 °C | Balances reaction rate with reagent stability.[3] |
| Boron Source | Arylboronic Acid or Pinacol Ester | Esters offer greater stability against protodeboronation.[12] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11746–11757.
- Benchchem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
American Chemical Society. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]
- Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Nature. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
American Chemical Society. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
American Chemical Society. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Reaction of Aryl Bromides Using a Phosphine-Free Magnetic Nanoparticle-Supported Palladium Catalyst. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Phosphine Ligands Suzuki. Retrieved from [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
-
Semantic Scholar. (2018). A Suzuki–Miyaura Coupling of ortho‐Hydroxyaryl Bromide with Isopropenylboronic Pinacol Ester: Synthesis of the Potassium‐Channel Opener (+)‐Callitrisic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Phosphine-Free NiCl2×6H2O. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Derivatives from 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Introduction
Welcome to the technical support center for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (BFHBA). This molecule is a highly versatile and valuable building block in medicinal chemistry and materials science, particularly for creating kinase inhibitors and fluorinated analogs of bioactive compounds.[1] Its utility stems from the orthogonal reactivity of its four distinct functional sites: a phenolic hydroxyl, an aldehyde, and two different halogens (bromine and fluorine) on an activated aromatic ring.
However, this structural complexity presents unique synthetic challenges. Chemoselectivity is the paramount concern; directing a reaction to one site without triggering unwanted side reactions at the others requires a nuanced understanding of the molecule's electronic properties and careful optimization of reaction conditions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges effectively.
Core Reactivity Profile: The Root of Synthetic Challenges
The synthetic behavior of BFHBA is governed by the interplay of its substituents. Understanding their electronic effects is crucial for predicting reactivity and designing successful experiments.
-
-OH (Hydroxyl): A powerful activating group (+M > -I effect) that is ortho, para-directing. It increases the electron density of the ring, making it more susceptible to electrophilic attack, and its acidity makes it a nucleophile in the presence of a base.[2]
-
-CHO (Aldehyde): A strongly deactivating group (-M, -I effects) that is meta-directing. It withdraws electron density from the ring, making the carbonyl carbon highly electrophilic and activating the fluorine atom for nucleophilic aromatic substitution (SNAr).[2]
-
-F (Fluorine): A deactivating group (-I > +M effect) that is ortho, para-directing. Critically, its high electronegativity makes it an excellent leaving group in SNAr reactions, especially when activated by electron-withdrawing groups like the adjacent aldehyde.[3][4]
-
-Br (Bromine): A deactivating group (-I > +M effect) that is ortho, para-directing. While less reactive than fluorine in SNAr, it is an ideal handle for palladium-catalyzed cross-coupling reactions.[2]
This electronic tug-of-war dictates which reaction pathways are favored and which are problematic.
Caption: Electronic influence of substituents on the BFHBA core structure.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Cross-Coupling Reactions (Targeting the C-Br Bond)
Q1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the most common causes?
This is a frequent issue. The C-Br bond at the 5-position is well-suited for Suzuki coupling, but the other functional groups can interfere with the catalytic cycle.[5]
A1: Causality and Optimization Strategies:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more robust systems are needed. Pd(dppf)Cl₂ is an excellent starting point as it is less sensitive to steric hindrance and functional group interference.[6]
-
Base Sensitivity: The choice of base is critical. Strong inorganic bases (e.g., NaOH, KOH) or alkoxides can deprotonate the phenolic hydroxyl, which can coordinate to the palladium center and inhibit catalysis. Furthermore, strong bases can promote unwanted side reactions involving the aldehyde.
-
Solvent Effects: The solvent must solubilize all components and facilitate the reaction. A mixture of an organic solvent and water is typical.
-
Troubleshooting: A common and effective system is DME/water or Toluene/Ethanol/water.[6] If solubility is an issue, DMF can be used, but ensure it is rigorously degassed as amines from decomposition can poison the catalyst.
-
-
Reaction Temperature: Insufficient temperature can lead to slow or incomplete conversion. Excessive temperature can cause catalyst decomposition or side reactions.
-
Troubleshooting: Most Suzuki couplings on this substrate proceed well between 80-100 °C.[6] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
-
| Parameter | Recommended Starting Point | Alternative/Troubleshooting Option | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | dppf is a robust ligand that stabilizes the Pd center.[6] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ | Milder bases prevent side reactions with the phenol and aldehyde.[7] |
| Solvent | DME/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | Ensures solubility and facilitates the biphasic reaction. |
| Temperature | 80-90 °C | 100-110 °C (if reaction is sluggish) | Balances reaction rate against potential catalyst degradation. |
Q2: Do I need to protect the hydroxyl or aldehyde group before running a Suzuki coupling?
A2: Not always, but it is the most reliable strategy to avoid complications. While many Suzuki reactions tolerate free phenols and aldehydes, protection simplifies the reaction matrix, improves reproducibility, and often increases yield.[8]
-
Hydroxyl Protection: Protection as a methyl or benzyl ether is common. This prevents catalyst inhibition and avoids the need for milder bases.
-
Aldehyde Protection: Protection as a 1,3-dioxolane (by reacting with ethylene glycol and an acid catalyst) is a robust choice. This is particularly important if your boronic acid or other reagents are base-sensitive.
Category 2: Reactions at the Hydroxyl Group (Targeting the C-O Bond)
Q3: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group, but I'm getting a complex mixture of products. Why?
A3: This is a classic chemoselectivity problem. The base used to deprotonate the hydroxyl group can trigger other reactions.
A3: Causality and Optimization Strategies:
-
Base Strength and Nucleophilicity: A strong, hard base like NaH will efficiently deprotonate the phenol, but the resulting phenoxide is a potent nucleophile.[9] This nucleophile can potentially attack the C-F bond via an intramolecular SNAr reaction, especially at elevated temperatures, or react with the aldehyde.
-
Solvent Choice: Polar aprotic solvents are ideal for this SN2 reaction.
-
Electrophile Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are preferred to allow the reaction to proceed at lower temperatures, minimizing side reactions. For less reactive electrophiles, consider converting them to a better leaving group (e.g., tosylate, mesylate).[12]
Caption: Troubleshooting decision tree for a failed Williamson ether synthesis.
Category 3: Nucleophilic Aromatic Substitution (Targeting the C-F Bond)
Q4: Can I selectively substitute the fluorine atom over the bromine atom?
A4: Yes, absolutely. The C-F bond is significantly more activated towards SNAr than the C-Br bond. The strong electron-withdrawing effect of the adjacent aldehyde group makes the C4 position highly electrophilic, facilitating nucleophilic attack and displacement of the fluoride ion.[3][4]
Q5: My SNAr reaction with an amine/thiol is slow and incomplete. How can I improve it?
A5: Causality and Optimization Strategies:
-
Solvent: The reaction proceeds via a charged intermediate (Meisenheimer complex). A polar aprotic solvent is essential to stabilize this intermediate.
-
Troubleshooting: Use DMSO, DMF, or NMP. Ensure the solvent is anhydrous.
-
-
Base: A base is often required to deprotonate the nucleophile (e.g., for thiols or secondary amines) or to act as a scavenger for the HF generated.
-
Troubleshooting: For neutral nucleophiles like primary amines, a slight excess of the amine itself can act as the base. For thiols or alcohols, a non-nucleophilic base like K₂CO₃ or DIPEA is recommended.
-
-
Temperature: While the reaction is favorable, it may require thermal energy to overcome the activation barrier.
-
Troubleshooting: Start at room temperature and gradually increase the heat to 80-120 °C while monitoring by TLC. High temperatures can lead to decomposition, so proceed cautiously.
-
Category 4: Purification
Q6: My final derivative is an oil/impure solid that is difficult to purify. What are the best practices?
A6: Purification of these multifunctional molecules can be challenging. A combination of techniques is often necessary.
-
Common Impurities:
-
Unreacted BFHBA: A polar solid.
-
5-Bromo-4-fluoro-2-hydroxybenzoic acid: Formed by air oxidation of the aldehyde.[13] This is a common issue if reactions are run for extended periods or exposed to air at high temperatures.
-
Polymeric materials: Aldehydes can sometimes polymerize under harsh conditions.[13]
-
-
Purification Strategies:
-
Aqueous Work-up: First, perform an acid/base extraction. Washing the organic layer with a dilute NaHCO₃ solution will remove the acidic benzoic acid impurity. A subsequent wash with dilute NaOH could remove unreacted phenolic starting material, but be cautious as your product may also be phenolic.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The high polarity of the compounds often requires a polar solvent system.
-
-
Recrystallization: If you obtain a solid, recrystallization is an excellent method for final purification.
-
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with BFHBA.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), potassium carbonate (2.0-3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 2-5 mol%).
-
Inerting: Seal the flask and subject it to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,2-dimethoxyethane and water) via cannula.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol uses milder conditions to favor selective alkylation of the hydroxyl group.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution. Stir at room temperature for 15-30 minutes.
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer extensively with water (to remove DMF) and then with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.
References
- 1. 5-bromo-2-fluoro-4-hydroxybenzaldehyde [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Page loading... [wap.guidechem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde during reactions
Welcome to the technical support center for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you anticipate and prevent the decomposition of this reagent, ensuring the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of decomposition for this compound?
A1: The decomposition of this compound is primarily driven by the interplay of its three key functional groups: the phenolic hydroxyl, the aldehyde, and the halogen substituents. The main decomposition pathways include:
-
Oxidation: The electron-rich phenol ring and the aldehyde group are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reagents. Oxidation often leads to the formation of colored byproducts and can result in the conversion of the aldehyde to a carboxylic acid or the phenol to a quinone-type structure. A specific and common oxidative pathway for hydroxybenzaldehydes is the Dakin oxidation, which converts the aldehyde to a hydroquinone and a carboxylate in the presence of a base and hydrogen peroxide.[1][2][3]
-
Dehalogenation: The carbon-bromine bond is susceptible to cleavage under various conditions, including reductive environments (e.g., catalytic hydrogenation) or in the presence of certain bases and nucleophiles, leading to the formation of 4-fluoro-2-hydroxybenzaldehyde.[4][5] While the carbon-fluorine bond is significantly stronger, defluorination can occur under harsh conditions.
-
Phenolic Hydroxyl Reactivity: The acidic proton of the hydroxyl group can be abstracted by bases. The resulting phenoxide is highly reactive and can participate in unwanted side reactions. The hydroxyl group is also a strong activating group for electrophilic aromatic substitution, which can lead to undesired reactions on the aromatic ring.[6]
-
Thermal Stress: Like many substituted aromatic aldehydes, this compound can be sensitive to high temperatures, which can accelerate decomposition.[7][8][9]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical to maintaining the integrity of this reagent. We recommend the following practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, which can promote oxidation and other side reactions. |
| Light | Store in an amber or opaque container. | Protects the compound from light, which can catalyze the formation of free radicals and lead to degradation. |
| Container | Keep the container tightly sealed. | Prevents contamination and exposure to air and moisture.[10][11] |
| Purity | Use high-purity reagent and solvents. | Impurities, especially peroxides in solvents like THF or diethyl ether, can initiate decomposition. |
Q3: My reaction mixture containing this compound is turning a dark color. What is the likely cause?
A3: The development of a dark color (often brown or black) in your reaction mixture is a common indicator of decomposition. The most probable causes are:
-
Oxidation: The formation of quinone-like structures or other highly conjugated systems through oxidation of the phenol is a frequent cause of coloration. This can be exacerbated by the presence of air, trace metals, or strong oxidizing agents.[12]
-
Phenolic Coupling: In the presence of a base and an oxidant (including air), phenoxy radicals can form and couple, leading to polymeric, colored byproducts.
-
Complex Formation: Trace metal impurities from reagents or glassware can form colored complexes with the phenolic hydroxyl group.
To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere, use peroxide-free solvents, and consider adding a radical scavenger like BHT (butylated hydroxytoluene) if compatible with your reaction chemistry.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low reaction yield with evidence of aldehyde and/or phenol oxidation.
Symptoms:
-
Formation of 5-bromo-4-fluoro-2-hydroxybenzoic acid as a byproduct.
-
Isolation of hydroquinone derivatives, suggesting a Dakin-type reaction.
-
A significant portion of the starting material is consumed, but the desired product yield is low.
Root Cause Analysis: The phenolic aldehyde structure is susceptible to oxidation, particularly under basic or neutral conditions in the presence of an oxidant. The Dakin oxidation is a classic example where a hydroxybenzaldehyde is converted to a benzenediol and a carboxylate.[3] This can be an unintended side reaction if peroxides are present or if the reaction conditions are oxidative.
Preventative Strategies and Protocols:
-
Deoxygenate Solvents: Before use, thoroughly sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Use Peroxide-Free Solvents: Test solvents like THF and diethyl ether for the presence of peroxides using peroxide test strips. If positive, purify the solvent by passing it through an activated alumina column.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of Argon or Nitrogen.
Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of inert gas.
-
Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a stream of inert gas.
-
Solvent Addition: Add the deoxygenated solvent via a cannula or a syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, using a bubbler or a balloon filled with the inert gas.
Problem 2: Formation of dehalogenated byproducts, primarily 4-fluoro-2-hydroxybenzaldehyde.
Symptoms:
-
Mass spectrometry or NMR analysis of the crude product shows the presence of a compound with a mass difference of 79/81 Da (corresponding to the loss of Bromine).
-
Difficulty in purifying the desired product from the debrominated impurity.
Root Cause Analysis: Reductive dehalogenation can occur under various conditions. The C-Br bond is significantly weaker than the C-F bond, making debromination the more common dehalogenation pathway.[5]
| Condition | Potential for Dehalogenation | Explanation |
| Catalytic Hydrogenation | High | Catalysts like Palladium on carbon (Pd/C) are highly effective for hydrodehalogenation.[4] |
| Strong Bases (e.g., BuLi) | Moderate to High | Can promote dehalogenation through metal-halogen exchange or elimination-addition mechanisms. |
| Nucleophilic Conditions | Moderate | Certain nucleophiles can displace the bromide, especially at elevated temperatures. |
| Photochemical Reactions | Possible | UV light can induce homolytic cleavage of the C-Br bond. |
Preventative Strategies:
-
Avoid Reductive Conditions: If a reduction is necessary elsewhere in the molecule, consider alternative reducing agents that are less likely to cause dehalogenation.
-
Choice of Base: Use non-nucleophilic bases (e.g., carbonates, bicarbonates, or hindered amines like DBU) where possible. If a strong base is required, consider low temperatures to minimize side reactions.
-
Catalyst Selection: In cross-coupling reactions, the choice of ligand and metal catalyst can influence the rate of dehalogenation. Screen different catalyst systems to find one that minimizes this side reaction.
-
Temperature Control: Run reactions at the lowest effective temperature to disfavor dehalogenation.
Problem 3: Unwanted side reactions involving the phenolic hydroxyl group.
Symptoms:
-
Formation of O-alkylated or O-acylated byproducts.
-
Low yields in reactions where other functional groups are targeted, with recovery of unreacted starting material or complex product mixtures.
Root Cause Analysis: The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under both basic and acidic conditions. It can compete with other nucleophiles in the reaction or react with electrophiles.[6][13]
Preventative Strategy: Protecting Group Chemistry
Protecting the phenolic hydroxyl group as an ether or silyl ether can prevent these unwanted side reactions. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.[14][15]
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Methyl Ether | MeI, Me₂SO₄, K₂CO₃ | BBr₃, HBr | Very stable to a wide range of conditions. |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Stable to most conditions except hydrogenolysis. |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF, HF, AcOH | Stable to basic and organometallic reagents; labile to acid and fluoride. |
Protocol: Protection of the Hydroxyl Group as a TBDMS Ether
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry (RSC Publishing).
- E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. Gutenberg Open Science.
-
Dakin oxidation. Wikipedia. [Link]
-
Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. PMC - NIH. [Link]
-
Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology - ASM Journals. [Link]
-
(PDF) Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. ResearchGate. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Protecting Groups. University of California, Irvine. [Link]
-
Protection for Phenols and Catechols. Request PDF - ResearchGate. [Link]
-
Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium. FEMS Microbiology Ecology | Oxford Academic. [Link]
-
Protecting Groups. chem.iitb.ac.in. [Link]
- Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds.
-
Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Applied Chemistry. [Link]
- Dehalogenation of aromatic compounds.
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]
- Dehalogenation of halogenated aromatic compounds.
-
Dehalogenation. Wikipedia. [Link]
-
Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics - ACS Publications. [Link]
-
Degradation of Haloaromatic Compounds. SpringerLink. [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Request PDF - ResearchGate. [Link]
-
Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. Request PDF - ResearchGate. [Link]
-
Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. PubMed. [Link]
Sources
- 1. E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 4. US2590813A - Dehalogenation of aromatic compounds - Google Patents [patents.google.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Troubleshooting Schiff Base Formation with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of Schiff bases using 5-bromo-4-fluoro-2-hydroxybenzaldehyde. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, empowering you to diagnose and resolve experimental challenges effectively.
Section 1: Foundational Principles & Reaction Mechanism
Schiff base (or imine) formation is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine.[1][2]
1.1. Reactivity of this compound
The specific reactivity of this aldehyde is dictated by the electronic effects of its substituents:
-
Aldehyde Group (-CHO): Strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[3]
-
Bromo (-Br) and Fluoro (-F) Groups: These halogens are electron-withdrawing via induction, which further enhances the electrophilicity of the carbonyl carbon. This generally favors the initial nucleophilic addition step.[4][5]
-
Hydroxyl (-OH) Group: Located at the ortho position, this group has two critical effects. Its electron-donating resonance effect can slightly counteract the withdrawing groups.[3] More importantly, it can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen or the resulting imine nitrogen.[6] This hydrogen bond can stabilize the starting material and the product, influencing reaction rates and product stability.[7]
The interplay of these effects makes this substrate unique. While the electron-withdrawing groups activate the carbonyl for attack, the intramolecular hydrogen bond can modulate this reactivity.
1.2. Reaction Mechanism Diagram
The acid-catalyzed mechanism for Schiff base formation is a sequence of protonation, addition, and elimination steps.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A: Common solvents include ethanol, methanol, and 1,2-dichloroethane.[8][9] Ethanol is often a good starting point as both reactants are typically soluble, and the product may precipitate upon formation or cooling, simplifying isolation. For reactions requiring water removal, a solvent that forms an azeotrope with water, like toluene, can be used with a Dean-Stark apparatus.
Q2: Is a catalyst necessary for this reaction? A: While the reaction can sometimes proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as glacial acetic acid, is highly recommended.[8][10] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and also facilitates the final dehydration step.[1][11] Be cautious, as too much strong acid can protonate the amine nucleophile, rendering it inactive.[12]
Q3: My reaction is not proceeding to completion. What should I do? A: Schiff base formation is a reversible equilibrium reaction.[2] To drive it towards the product, you must remove the water byproduct. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4 Å) to the reaction mixture, or by azeotropic distillation with a Dean-Stark trap.[8][13] Increasing the reaction time or temperature can also help push the reaction to completion.[14]
Q4: The NMR of my product always shows a peak for the starting aldehyde. How can I remove it? A: This is a common issue indicating an incomplete reaction or hydrolysis of the product during workup or purification.[15] First, ensure the reaction has gone to completion using the methods in Q3. For purification, recrystallization is the preferred method.[14][16] If recrystallization fails, column chromatography can be used, but it's advisable to use neutral alumina instead of acidic silica gel, as the latter can catalyze the hydrolysis of the imine back to the aldehyde and amine.[16]
Section 3: Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Science | Recommended Solution & Protocol |
| Incomplete Reaction / Unfavorable Equilibrium | The formation of an imine is a reversible process. The presence of the water byproduct can easily shift the equilibrium back to the reactants (Le Châtelier's principle).[2] | 1. Remove Water: Add activated 4 Å molecular sieves to the reaction flask.[13] Alternatively, if using a solvent like toluene, set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it forms.[8] 2. Optimize Conditions: Increase the reaction temperature by refluxing the mixture. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears.[14] |
| Catalyst Issues | The reaction rate is pH-dependent. Without a catalyst, the dehydration of the carbinolamine is slow.[1] Too much strong acid (low pH) will protonate the amine, inhibiting the initial nucleophilic attack.[12] | Add a Weak Acid Catalyst: Add 3-5 drops of glacial acetic acid per 10 mmol of aldehyde. This provides the optimal mildly acidic environment to catalyze the reaction without deactivating the amine.[8][17] |
| Reactivity of Starting Materials | The ortho-hydroxy group can form a strong intramolecular hydrogen bond, which can increase the stability of the aldehyde and slightly reduce its reactivity under very mild conditions.[7] | Use Forcing Conditions: Ensure the reaction is heated to reflux in a suitable solvent (e.g., ethanol or toluene) for a sufficient duration (4-12 hours). Monitor by TLC. |
Problem 2: Formation of Impurities or Side Products
| Possible Cause | Underlying Science | Recommended Solution & Protocol |
| Product Hydrolysis | The imine C=N bond is susceptible to hydrolysis, especially in the presence of moisture or acid (e.g., on silica gel during chromatography).[16] | Ensure Anhydrous Conditions: Use dry solvents and glassware. During workup, avoid acidic aqueous washes if possible. For purification, prioritize recrystallization from anhydrous solvents like ethanol or ethyl acetate.[8][16] If chromatography is necessary, use neutral alumina as the stationary phase and run the column relatively quickly.[16] |
| Starting Material Impurity | Impurities in the starting amine or aldehyde can lead to side reactions or be carried through to the final product. | Verify Purity: Check the purity of your this compound and primary amine by NMR or melting point before starting the reaction. Purify starting materials if necessary. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Underlying Science | Recommended Solution & Protocol |
| Product is an Oil or Highly Soluble | The final Schiff base may not readily crystallize from the reaction solvent, making isolation by simple filtration difficult. | 1. Solvent Screening for Recrystallization: After removing the reaction solvent under reduced pressure, attempt to recrystallize the crude product from various solvents (e.g., ethanol, methanol, isopropanol, or solvent mixtures like ethyl acetate/hexane).[16] 2. Trituration: If the product is an oil, try adding a non-polar solvent like hexane and scratching the flask with a glass rod to induce crystallization. 3. Column Chromatography: As a last resort, use column chromatography on neutral alumina.[13][16] |
| Difficulty Removing Catalyst | The acetic acid catalyst may remain in the crude product. | Mild Basic Wash: During the workup, after the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash gently with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acetic acid. Ensure to then wash with brine and dry the organic layer over anhydrous Na₂SO₄ before solvent evaporation. |
Section 4: Standard Operating Protocols
4.1. General Protocol for Schiff Base Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 0.5 M concentration).
-
Amine Addition: Add the primary amine (1.0 - 1.05 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the limiting starting material.
-
Isolation: Once complete, cool the reaction mixture to room temperature, and then in an ice bath. The product will often precipitate. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the crude solid from a suitable solvent like ethanol.[14]
4.2. Protocol for Thin-Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point (e.g., 20:80 EtO Ac:Hex). Adjust polarity as needed.
-
Visualization: View the plate under UV light (254 nm). The aromatic rings of the starting material and product should be visible. The product Schiff base should have a different Rf value than the starting aldehyde and amine.
Section 5: Troubleshooting Logic & Workflow
This diagram outlines a systematic approach to troubleshooting common issues.
Caption: A workflow for troubleshooting Schiff base synthesis.
Section 6: Expected Characterization Data
Successful formation of the Schiff base can be confirmed by various spectroscopic methods. The key is to look for the appearance of the imine signals and the disappearance of the aldehyde and amine starting signals.
| Technique | Key Feature for Schiff Base Confirmation | Expected Value / Observation |
| ¹H NMR | Disappearance of the aldehyde proton (-CHO) singlet. Appearance of the imine proton (-CH=N-) singlet. Disappearance of the primary amine (-NH₂) protons. | Aldehyde proton typically appears at δ 9.5-10.5 ppm. The imine proton will appear downfield, often between δ 8.0-9.0 ppm. The phenolic -OH proton may be very broad or shifted due to hydrogen bonding, often appearing far downfield (>10 ppm).[4] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon. Appearance of the imine carbon. | Aldehyde carbonyl carbon is typically δ 190-200 ppm. The imine carbon (-C=N) appears in the δ 160-170 ppm range.[18] |
| FT-IR | Disappearance of the aldehyde C=O stretch. Disappearance of the N-H stretches from the primary amine. Appearance of the C=N (imine) stretch. | Aldehyde C=O stretch is a strong band around 1650-1680 cm⁻¹. Primary amine N-H shows two bands around 3300-3500 cm⁻¹. The C=N stretch is a medium-intensity band around 1620-1650 cm⁻¹.[19][20] |
| Mass Spec | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base. | For this compound (MW: 219.01) reacting with aniline (MW: 93.13), the expected product MW would be 294.13, with a characteristic isotopic pattern for bromine.[4] |
References
-
ResearchGate. (n.d.). How to purify Schiff base product? Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Is there an effective way of purifying schiff bases? Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). How to purify Schiff base? Retrieved January 4, 2026, from [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved January 4, 2026, from [Link]
-
Reddit. (2021). Does imine/amine formation require the presence of an acid catalyst? Retrieved January 4, 2026, from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Designing metal chelates of halogenated sulfonamide Schiff bases as potent non-platinum anticancer drugs using spectroscopic, molecular docking and biological studies. Scientific Reports, 12(1), 20207. Available from: [Link]
-
Bencini, A., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research, 53(8), 1543-1555. Available from: [Link]
-
ACS Publications. (n.d.). Iminium Catalysis. Chemical Reviews. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic Methods for Imine Synthesis. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? Retrieved January 4, 2026, from [Link]
-
MDPI. (2023). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Schiff base formation for benzaldehyde. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases as Potential Multifunctional Agents. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved January 4, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Retrieved January 4, 2026, from [Link]
-
YouTube. (2022). Schiff Base: Basic concept & application. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. Retrieved January 4, 2026, from [Link]
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 4, 2026, from [Link]
-
askIITians. (n.d.). Intramolecular hydrogen bonding is found in: A. salicylaldehyde. Retrieved January 4, 2026, from [Link]
-
PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Retrieved January 4, 2026, from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved January 4, 2026, from [Link]
-
NIH. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved January 4, 2026, from [Link]
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YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved January 4, 2026, from [Link]
-
Preprints.org. (2022). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Retrieved January 4, 2026, from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 4, 2026, from [Link]
-
MDPI. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Retrieved January 4, 2026, from [Link]
-
MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved January 4, 2026, from [Link]
-
Universiti Teknologi MARA Institutional Repository. (2007). SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH O-PHENYLENEDIAMINE AND1,3-DIAMINOPROPANE AND THEIR Ni(II), Cu(II), Zn(II) AND Co(II) COMPLEXES. Retrieved January 4, 2026, from [Link]
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MDPI. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Retrieved January 4, 2026, from [Link]
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Technical Support Center: Scale-up Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the scale-up synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS No. 399-00-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful and safe scale-up of this important chemical intermediate.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science. Its trifunctionalized aromatic ring, featuring hydroxyl, formyl, and halogen moieties, makes it a versatile precursor for the synthesis of a wide range of complex molecules. As demand for this intermediate grows, robust and scalable synthetic methods are crucial. This guide will focus on the common synthetic routes and the challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods involve either the direct bromination of a fluorinated salicylaldehyde derivative or the formylation of a bromofluorophenol.
-
Route A: Electrophilic Bromination of 4-Fluoro-2-hydroxybenzaldehyde. This is a common laboratory-scale synthesis.[1] However, on a larger scale, the use of liquid bromine presents significant safety and handling challenges.[2][3] Alternative brominating agents like N-bromosuccinimide (NBS) are often preferred for industrial applications due to their solid nature and improved safety profile.[2][3]
-
Route B: Formylation of 4-Bromo-3-fluorophenol. This route offers the advantage of introducing the formyl group in the final step. Several formylation methods can be employed, including the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. The choice of method depends on factors like regioselectivity, functional group tolerance, and reagent cost.[4][5][6]
Q2: I'm observing low yields in my bromination reaction. What are the likely causes and how can I improve them?
A2: Low yields in the bromination of 4-fluoro-2-hydroxybenzaldehyde can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.[3]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction. While chloroform is often used in lab-scale procedures, chlorinated solvents are generally avoided in large-scale production.[1][7] Consider exploring alternative solvents like acetic acid or tetrahydrofuran (THF).[3][8]
-
Deactivation of Brominating Agent: If using NBS, ensure the reaction is initiated properly, often with a radical initiator like AIBN or by using photochemical methods.[7][9] Moisture can also deactivate some brominating agents.
-
Side Reactions: Over-bromination or side-chain bromination can occur, especially with more reactive substrates. Careful control of stoichiometry and reaction temperature is crucial.
Q3: My formylation of 4-Bromo-3-fluorophenol is producing a mixture of isomers. How can I improve regioselectivity?
A3: Achieving high regioselectivity in formylation reactions is a common challenge. The directing effects of the hydroxyl and halogen substituents on the aromatic ring play a key role.
-
Duff Reaction: This reaction typically favors ortho-formylation to the hydroxyl group.[5][6] Controlling the stoichiometry of hexamethylenetetramine (HMTA) is critical to avoid di-formylation if both ortho positions are available.[5]
-
Reimer-Tiemann Reaction: This method also generally favors ortho-formylation.[5][10] The choice of base and the presence of a phase-transfer catalyst can influence the ortho:para ratio.[5]
-
Chelation-Controlled Formylation: Methods involving metal chelation, for example, using MgCl2 and paraformaldehyde, can provide excellent ortho-selectivity.[11][12]
Q4: I am struggling with the purification of the final product on a larger scale. What are the recommended methods?
A4: Purification of this compound can be challenging due to the presence of starting materials, isomers, and over-brominated byproducts.
-
Recrystallization: This is often the most effective method for purifying solid products on a large scale.[13] A systematic solvent screening is recommended to find a solvent system that provides good recovery and high purity. Common solvent systems include ethyl acetate/heptane or dichloromethane/petroleum ether.[13][14]
-
Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be an option.[14] However, care must be taken to avoid thermal decomposition, and the addition of a non-volatile antioxidant like BHT can be beneficial.[14]
-
Column Chromatography: While effective on a lab scale, column chromatography is often not economically viable for large-scale production. It is more suitable for the purification of high-value intermediates or for removing trace impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | Incomplete conversion, side reactions, reagent degradation. | - Monitor reaction progress by TLC/HPLC. - Optimize reaction time and temperature. - Ensure anhydrous conditions if moisture-sensitive reagents are used.[4] - Re-evaluate stoichiometry of reagents.[5] |
| Formation of Impurities | Over-reaction (e.g., di-bromination), isomeric products, polymerization. | - For bromination, control the stoichiometry of the brominating agent. - For formylation, choose a highly regioselective method. - Optimize reaction temperature to minimize side reactions.[5] - In phenolic formylations, minimize reaction time to prevent resin formation.[4][5] |
| Difficult Product Isolation | Product is an oil, poor crystallization, emulsion formation during workup. | - If the product "oils out," try a different recrystallization solvent or a two-solvent system.[14] - To break emulsions, add brine or a small amount of a different organic solvent. - For stubborn oils, consider conversion to a crystalline derivative for purification, followed by hydrolysis. |
| Safety Concerns on Scale-up | Use of hazardous reagents (e.g., liquid bromine), exothermic reactions, handling of fine powders. | - Replace hazardous reagents with safer alternatives (e.g., NBS for bromine).[2][3] - Ensure adequate cooling capacity for exothermic reactions and control the rate of reagent addition.[13] - Handle all solids in a well-ventilated area or with appropriate personal protective equipment (PPE) to avoid inhalation.[15][16][17] |
Experimental Protocols
Protocol 1: Bromination of 4-Fluoro-2-hydroxybenzaldehyde
This protocol provides a general procedure for the bromination of 4-fluoro-2-hydroxybenzaldehyde.
Materials:
-
4-Fluoro-2-hydroxybenzaldehyde
-
Bromine or N-Bromosuccinimide (NBS)
-
Chloroform or other suitable solvent
-
30% aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 4-fluoro-2-hydroxybenzaldehyde in the chosen solvent.[1]
-
Slowly add a solution of bromine in the same solvent dropwise over a period of 10-15 minutes.[1] If using NBS, it can be added portion-wise.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or HPLC.[1]
-
Upon completion, wash the reaction mixture with 30% aqueous sodium thiosulfate to quench any unreacted bromine.[1]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Bromination Scale-up Considerations
Caption: Key decision points for scaling up the bromination reaction.
Protocol 2: Ortho-Formylation of 4-Bromo-3-fluorophenol via MgCl₂-Mediated Reaction
This method generally provides high ortho-selectivity.[11]
Materials:
-
4-Bromo-3-fluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, inert atmosphere flask, add anhydrous MgCl₂ and paraformaldehyde.[11]
-
Add anhydrous THF, followed by the dropwise addition of triethylamine. Stir for 10 minutes.[11]
-
Add a solution of 4-Bromo-3-fluorophenol in anhydrous THF dropwise.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC.[11]
-
After completion, cool the reaction to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1N HCl and water.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by recrystallization.
Troubleshooting Workflow for Formylation Reactions
Caption: Decision tree for troubleshooting formylation reactions.
Safety Considerations
The scale-up of any chemical process requires a thorough safety review.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[15][16][18]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling volatile or toxic reagents.[15][17]
-
Reagent Handling:
-
Thermal Hazards: Be aware of potentially exothermic reactions. Ensure adequate cooling and controlled addition of reagents.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
-
Noël, T., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. Retrieved from [Link]
-
Wiles, C., et al. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development. Retrieved from [Link]
-
Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Aryl formylation strategies?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link]
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde. Retrieved from [Link]
-
Atomax. (n.d.). This compound, min 98%. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
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- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. fishersci.com [fishersci.com]
Technical Support Center: Monitoring Reactions of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for analytical techniques in reactions involving 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting for common analytical challenges. Our goal is to ensure the integrity and success of your experiments through a deep understanding of the underlying chemical principles.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity is governed by the interplay of the electron-withdrawing aldehyde and bromo groups, and the electron-donating hydroxyl group, which is a strongly activating ortho, para-director for electrophilic aromatic substitution.[1] Understanding these electronic effects is crucial for predicting reaction outcomes and selecting the appropriate monitoring techniques.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [2][3][4] |
| Molecular Weight | 219.01 g/mol | [2][3][4] |
| Appearance | Solid | [4] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25°C) | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor reactions with this compound?
A1: The most frequently used techniques are Thin-Layer Chromatography (TLC) for rapid qualitative monitoring, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of intermediates and final products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives.
Q2: How does the substitution pattern of this compound affect its reactivity?
A2: The hydroxyl group at position 2 is a strong activating group, directing electrophiles to the ortho and para positions. The bromo and fluoro groups are deactivating but also ortho, para-directing. The aldehyde group is a deactivating, meta-directing group. The combined effect of these substituents makes the aromatic ring susceptible to certain electrophilic substitutions and the carbonyl carbon prone to nucleophilic attack.[1]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[6][7]
Workflow for Reaction Monitoring by TLC
Sources
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- 2. Page loading... [guidechem.com]
- 3. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde – Biotuva Life Sciences [biotuva.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
managing impurities in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde reactions
Welcome to the dedicated technical support resource for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and reactivity of this versatile intermediate. Here, we address frequently encountered issues, with a focus on impurity management, through detailed troubleshooting guides and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common sources of impurities in as-received this compound?
Answer: Impurities in the starting material can typically be traced back to the manufacturing process, which often involves the bromination and formylation of a fluorophenol precursor. Key impurities to be aware of include:
-
Isomeric Impurities: Regioisomers such as 2-Bromo-4-fluoro-6-hydroxybenzaldehyde can form during the electrophilic aromatic substitution steps. Their similar physical properties can make them difficult to separate.
-
Starting Material Carryover: Incomplete reaction can lead to residual 4-fluoro-2-hydroxybenzaldehyde or other precursors in the final product.
-
Over-bromination Products: The formation of dibrominated species (e.g., 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde) can occur if bromination conditions are not strictly controlled.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetic acid, dichloromethane) may be present in trace amounts.
It is always recommended to perform identity and purity confirmation (e.g., via ¹H NMR, HPLC) on the starting material before proceeding with your reaction.
FAQ 2: My reaction mixture is turning dark brown/black. Is this normal for reactions involving this compound?
Answer: While some reactions may naturally produce colored by-products, a rapid or intense color change to dark brown or black often indicates decomposition or undesired side reactions. The phenolic hydroxyl group in this compound makes the aromatic ring highly activated and susceptible to oxidation, especially under basic conditions or in the presence of trace metals and air (oxygen).
This oxidation can lead to the formation of quinone-like structures and polymeric materials, which are intensely colored. To mitigate this, consider the following:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Base Selection: Use a non-nucleophilic, hindered base if possible, and add it slowly at a reduced temperature. Strong bases can deprotonate the phenol, increasing its sensitivity to oxidation.
-
Solvent Purity: Ensure solvents are degassed and free of peroxide impurities.
FAQ 3: I am struggling with low yields in a nucleophilic aromatic substitution (SNAr) reaction at the 4-fluoro position. What are the likely causes?
Answer: Low yields in SNAr reactions with this substrate are a common challenge. The success of this reaction is a delicate balance between activating the ring for substitution and avoiding side reactions.
-
Insufficient Activation: The fluoro group is activated by the electron-withdrawing aldehyde group in the ortho position. However, the hydroxyl group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. It is often necessary to convert the hydroxyl group to a better electron-withdrawing or protecting group (e.g., O-mesyl, O-tosyl) prior to the SNAr step.
-
Competitive Aldehyde Reactions: The aldehyde moiety can react with many nucleophiles (e.g., amines, thiols). If your nucleophile can also react with the aldehyde, you will form imines, hemiacetals, or other by-products, consuming your starting material and reducing the desired product yield. Consider protecting the aldehyde as an acetal if this is an issue.
-
Base-Induced Decomposition: As mentioned in FAQ 2, strong bases can cause decomposition. The base is necessary to facilitate the reaction, but its choice and addition method are critical. Using a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over hydroxides or alkoxides.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Issue - Unexpected By-product in a Williamson Ether Synthesis
Scenario: You are attempting to alkylate the phenolic hydroxyl group of this compound with benzyl bromide using K₂CO₃ in acetone and observe a significant, less polar by-product by TLC, which does not correspond to your desired product.
Root Cause Analysis: The primary suspect is the C-alkylation of the aromatic ring. The phenoxide generated under basic conditions is an ambident nucleophile, meaning it can react on either the oxygen or the carbon atom. The highly activated aromatic ring can undergo electrophilic attack by the alkylating agent at the carbon atom ortho to the hydroxyl group (C3 position), leading to the formation of a C-alkylated impurity.
Caption: Troubleshooting workflow for C- vs. O-alkylation.
This protocol aims to favor O-alkylation by modifying the reaction environment to suppress C-alkylation.
-
Solvent Selection: Switch from a polar aprotic solvent like acetone or DMF to a less polar solvent such as Toluene or Dichloromethane (DCM). This change can help favor O-alkylation.
-
Employ Phase-Transfer Catalysis (PTC): The use of a PTC like tetrabutylammonium bromide (TBAB) is highly recommended. The PTC brings the phenoxide into the organic phase as a "naked" anion, which is more reactive and sterically driven to react at the less-hindered oxygen atom.
-
Experimental Steps:
-
To a stirred solution of this compound (1.0 eq) in Toluene (10 mL/mmol) add anhydrous K₂CO₃ (2.5 eq) and TBAB (0.1 eq).
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Heat the reaction to 60-70 °C and monitor by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction, filter off the solids, and wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., Hexanes:Ethyl Acetate gradient).
-
| Parameter | Standard Condition (C-Alkylation Risk) | Recommended Condition (O-Alkylation Favored) | Rationale |
| Solvent | Acetone / DMF | Toluene / DCM | Less polar solvents favor O-alkylation. |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ is a good choice, but its effectiveness is enhanced by PTC. |
| Additive | None | Tetrabutylammonium Bromide (TBAB) | PTC enhances O-selectivity. |
| Temperature | 50-80 °C | 60-70 °C | Moderate temperature is sufficient with PTC. |
Guide 2: Issue - Incomplete Formylation or Presence of Phenolic Impurities
Scenario: You are performing a reaction on the aldehyde group (e.g., a Wittig reaction or condensation) and find that your final product is contaminated with a significant amount of a related impurity that lacks the aldehyde group entirely.
Root Cause Analysis: The formyl group (aldehyde) of this compound can be susceptible to deformylation, especially under strong basic or acidic conditions, or at elevated temperatures. The ortho-hydroxyl group can participate in and stabilize intermediates that facilitate the loss of the -CHO group, reverting it back to 2-bromo-1-fluoro-3-hydroxybenzene.
An accurate HPLC method is crucial for quantifying the level of this impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The deformylated impurity will have a significantly shorter retention time than the aldehyde-containing product due to its increased polarity. Create a calibration curve with a synthesized standard of the deformylated compound for accurate quantification.
-
Protecting Groups: If your reaction conditions are harsh, consider protecting the aldehyde as a dimethyl or diethyl acetal before proceeding. Acetal formation is typically high-yielding, and the protecting group is robust to many reaction conditions, yet can be easily removed with mild acid.
-
Condition Screening: Perform a small-scale screen of bases, solvents, and temperatures. For instance, in a Wittig reaction, using a milder base like n-BuLi at a low temperature (-78 °C) for the ylide generation, followed by slow addition of the aldehyde, can prevent decomposition.
Caption: Workflow for acetal protection of the aldehyde group.
Validation & Comparative
comparison of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde with other halogenated salicylaldehydes
An In-Depth Comparative Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and Other Halogenated Salicylaldehydes for Researchers
A Senior Application Scientist's Field Guide to Strategic Reagent Selection in Drug Discovery and Materials Science
Executive Summary
Halogenated salicylaldehydes are foundational scaffolds in synthetic chemistry, prized for their utility in constructing complex molecules such as Schiff bases, chalcones, and heterocyclic systems. The introduction of halogen atoms onto the salicylaldehyde ring profoundly alters its electronic properties, reactivity, and biological activity. This guide provides a comparative analysis of this compound against other common halogenated salicylaldehydes. We will delve into the nuanced effects of specific halogen substitutions on physicochemical properties, synthetic reactivity, and biological performance, supported by experimental data and protocols to inform your research and development endeavors. This document moves beyond a simple catalog of properties to explain the underlying chemical principles, empowering researchers to make strategic decisions in reagent selection.
Introduction: The Strategic Importance of Halogenation
Salicylaldehyde, or 2-hydroxybenzaldehyde, is a versatile precursor in organic synthesis. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of halogen atoms (F, Cl, Br) on the aromatic ring is a cornerstone of medicinal chemistry, often employed to enhance a molecule's potency, modulate its metabolic stability, and improve its bioavailability.[1] The electron-withdrawing nature and steric bulk of halogens can fine-tune the reactivity of the aldehyde and phenol groups, creating a diverse chemical space for exploration.
This compound is a particularly interesting case, featuring two different halogens. The interplay between the highly electronegative fluorine and the larger, more polarizable bromine creates a unique electronic environment that distinguishes it from its mono-halogenated or di-homo-halogenated counterparts. This guide aims to elucidate these differences to facilitate rational design in your synthetic and screening programs.
Comparative Physicochemical Properties
The identity and position of halogen substituents directly impact a molecule's fundamental properties, which in turn influence its solubility, crystal packing, and interactions with biological targets. The table below summarizes key physicochemical data for this compound and selected comparators.
| Property | This compound | 5-Bromosalicylaldehyde | 5-Chlorosalicylaldehyde | 4-Fluorosalicylaldehyde |
| Molecular Formula | C₇H₄BrFO₂[2] | C₇H₅BrO₂ | C₇H₅ClO₂ | C₇H₅FO₂ |
| Molecular Weight | 219.01 g/mol [2] | 201.02 g/mol | 156.57 g/mol | 140.11 g/mol [3] |
| CAS Number | 399-00-8[4] | 1761-61-1 | 1761-62-2 | 348-28-7[3] |
| Appearance | Solid[4] | Crystalline Powder | Yellow Crystalline Solid | Light-yellow Crystalline Powder |
| pKa (Predicted) | 6.62 ± 0.23[5] | 7.3 (Experimental) | 7.6 (Experimental) | ~7.8 (Estimated) |
| Solubility | Very slightly soluble in water (0.19 g/L at 25°C)[5] | Slightly soluble in water | Slightly soluble in water | Soluble in organic solvents |
| Topological Polar Surface Area | 37.3 Ų[6] | 37.3 Ų | 37.3 Ų | 37.3 Ų[3] |
Expert Analysis: The introduction of both bromine and fluorine in this compound results in the highest molecular weight among the listed compounds. Its predicted pKa is notably lower than that of mono-halogenated salicylaldehydes, suggesting a more acidic phenolic proton. This increased acidity is a direct consequence of the combined, powerful electron-withdrawing inductive effects of both the C4-fluoro and C5-bromo substituents, which stabilize the corresponding phenoxide anion. This has significant implications for its reactivity, particularly in base-catalyzed reactions and its ability to coordinate with metal ions.
Synthesis and Comparative Reactivity
The synthetic accessibility and predictable reactivity of these aldehydes are paramount for their practical application.
Synthesis of this compound
This compound is typically prepared via electrophilic aromatic substitution on a fluorinated precursor. The directing effects of the hydroxyl and aldehyde groups guide the incoming electrophile.
Caption: General workflow for the synthesis of this compound.
The choice of a non-polar solvent like chloroform facilitates the reaction, and the subsequent wash with sodium thiosulfate is a critical step to quench and remove any unreacted bromine.[7] The high yield reported for this reaction underscores its efficiency.[7]
Reactivity in Schiff Base Formation
A primary application of salicylaldehydes is the synthesis of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental to creating ligands for coordination chemistry and molecules with diverse biological activities.[8][9]
Caption: General reaction scheme for Schiff base formation.
Reactivity Comparison:
-
Electrophilicity of the Carbonyl Carbon: The rate of nucleophilic attack by the amine is dictated by the electrophilicity of the aldehyde's carbonyl carbon. Strong electron-withdrawing groups on the aromatic ring increase this electrophilicity. Therefore, the reactivity is expected to follow the trend: 5-Bromo-4-fluoro- > 5-Bromo- ≈ 5-Chloro- > Salicylaldehyde . The dual halogenation in this compound makes its carbonyl carbon highly electron-deficient and thus more susceptible to nucleophilic attack.
-
Acidity of the Hydroxyl Group: The phenolic hydroxyl group plays a crucial role, often participating in intramolecular hydrogen bonding in the resulting Schiff base.[9] As noted earlier, this compound is more acidic. This can influence the reaction mechanism, especially in metal-templated syntheses, and affects the properties of the final product.
Comparative Biological Activity
Halogenation is a proven strategy for enhancing the biological potency of salicylaldehyde derivatives.[10][11] The substituents influence lipophilicity, electronic distribution, and steric fit within enzyme active sites or microbial membranes.
Antimicrobial Activity
Halogenated salicylaldehydes consistently demonstrate potent antimicrobial properties, often significantly exceeding the activity of the unsubstituted parent compound.[10][11]
| Compound/Derivative Class | Target Microbes | Observed Activity | Reference |
| Halogenated Salicylaldehydes | Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Staphylococcus epidermidis | Displayed highly potent activity, with large inhibitory zones in disc diffusion assays. Activity is substituent and microbe-dependent. | [10] |
| Schiff Bases from Halogenated Salicylaldehydes | Various bacteria and fungi | Good to excellent antimicrobial activity. Metal complexes often show enhanced activity compared to the free ligands. | [8][12] |
| Halogenated Flavonolignans | Staphylococcus aureus, Pseudomonas aeruginosa | Significant inhibition of bacterial communication (quorum sensing) and biofilm formation. | [13] |
| Halogenated Chalcones | Various bacteria and fungi | Broad enzyme inhibitory activity which can contribute to antimicrobial effects. | [14] |
Expert Analysis: The general consensus is that halogenation dramatically boosts antimicrobial efficacy.[10][11] While direct comparative data for this compound is sparse in the initial search, its enhanced electrophilicity and unique electronic profile make it a prime candidate for synthesizing novel Schiff bases and other derivatives with potentially superior antimicrobial properties. The presence of halogens is thought to increase lipophilicity, aiding in penetration of microbial cell membranes, and the compounds may act by inhibiting essential enzymes or disrupting cellular processes.[15]
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Antioxidant and Enzyme Inhibitory Activity
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen atom or electron donor to neutralize free radicals.[16][17][18] The electronic effects of ring substituents can modulate this activity.
-
Antioxidant Potential: The increased acidity of the phenolic proton in this compound could potentially enhance its hydrogen atom donating ability, a key mechanism in scavenging free radicals.[18] However, the overall antioxidant capacity will also depend on the stability of the resulting phenoxyl radical.
-
Enzyme Inhibition: Derivatives of halogenated salicylaldehydes, such as chalcones and flavones, are potent inhibitors of various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and carbonic anhydrases.[14][19] The halogen atoms can form crucial halogen bonds with amino acid residues in the enzyme's active site, enhancing binding affinity and inhibitory potency.[1] Dihalogenated compounds, in some cases, show enhanced cytotoxicity and enzyme inhibition compared to their monohalogenated analogues.[1][20] This suggests that this compound is a promising starting material for developing potent enzyme inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and reliability, the following self-validating protocols are provided.
Protocol 1: Synthesis of this compound[7]
-
Dissolution: In a round-bottomed flask, dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq.) in chloroform.
-
Bromination: Prepare a solution of bromine (0.9 eq.) in chloroform. Add this solution dropwise to the flask over 10 minutes at room temperature with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The extended reaction time ensures maximum conversion. The hydroxyl group is a strong activating group, directing bromination primarily to the ortho and para positions. Since the para position (C4) is blocked by fluorine, bromination occurs at the C5 position.
-
Quenching: Upon completion, transfer the mixture to a separatory funnel and wash twice with a 30% aqueous solution of sodium thiosulfate to remove excess bromine.
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the product by recrystallization or column chromatography. Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of starting material and the appearance of new aromatic signals consistent with the product structure confirms success.
Protocol 2: General Synthesis of a Salicylaldehyde Schiff Base[8][21]
-
Dissolution: Dissolve the halogenated salicylaldehyde (1.0 eq.) in absolute ethanol.
-
Addition: Add the desired primary amine (1.0 eq.) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the mixture to room temperature or in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Drying & Validation: Dry the product under vacuum. Validate the structure by observing the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of the imine proton (~8.0-9.0 ppm) in the ¹H NMR spectrum. The C=N stretch (~1600-1630 cm⁻¹) in the IR spectrum is also characteristic.
Conclusion
This compound stands out as a highly promising reagent for chemical synthesis and drug discovery. Its unique dual-halogen substitution pattern imparts distinct physicochemical properties and reactivity compared to other halogenated salicylaldehydes.
-
Enhanced Reactivity: The combined electron-withdrawing effects of bromine and fluorine render the aldehyde carbonyl highly electrophilic, making it an excellent substrate for nucleophilic addition reactions like Schiff base formation.
-
Increased Acidity: The significantly lower pKa of its phenolic hydroxyl group can be exploited in coordination chemistry and catalysis.
-
Biological Potential: Its structure serves as a blueprint for designing potent antimicrobial agents, antioxidants, and enzyme inhibitors. The presence of two different halogens provides multiple sites for potential halogen bonding interactions with biological targets, a key strategy for enhancing binding affinity.
For researchers and drug development professionals, this compound is not merely an alternative but a strategically superior starting material for applications demanding high reactivity and the potential for enhanced biological interactions. Its use is recommended for projects aiming to expand chemical space and identify next-generation therapeutic agents and functional materials.
References
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ChemBK. (n.d.). 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - Physico-chemical Properties. Available at: [Link]
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Pelttari, E., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 533-542. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Available at: [Link]
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Carrasco, H., et al. (2021). Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Molecules, 26(16), 4998. Available at: [Link]
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PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Available at: [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASES OF HALOGEN SUBSTITUTED SALICYLALDEHYDE. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Available at: [Link]
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ResearchGate. (n.d.). The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Available at: [Link]
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PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]
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Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions. Available at: [Link]
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Olalekan, T. E., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
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R Discovery. (2022). Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. Available at: [Link]
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PubMed. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Available at: [Link]
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MDPI. (n.d.). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Available at: [Link]
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PubMed. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Available at: [Link]
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PubMed. (2015). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. Available at: [Link]
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MDPI. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Available at: [Link]
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MDPI. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available at: [Link]
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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-4-fluoro-2-hydroxybenzaldehyde for Advanced Synthesis
In the intricate landscape of pharmaceutical and materials science, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. The substituted benzaldehydes, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, are versatile intermediates prized for their utility in constructing complex molecular architectures. While structurally similar, the seemingly minor difference in their halogen substituent at the C5 position imparts a profound and exploitable difference in their chemical reactivity.
This guide provides an in-depth, evidence-based comparison of these two valuable building blocks. We will dissect their reactivity profiles, particularly in the context of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to empower researchers and process chemists with the insights needed to make informed strategic decisions in their synthetic endeavors.
The Underlying Principles: Electronic and Steric Effects of Halogen Substituents
The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. The substituents already present on the ring—the activating ortho-hydroxyl group, and the deactivating para-fluoro and meta-formyl groups—create a specific electronic landscape that modulates the reactivity at the C5 position.
-
Inductive Effect: Both chlorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-X bond and decreases electron density in the ring, making it more susceptible to nucleophilic attack.
-
Resonance Effect: The halogens also possess lone pairs that can be donated to the aromatic ring via a resonance effect (+R). However, for chlorine and bromine, this effect is weak and is significantly outweighed by their strong inductive withdrawal.
-
Bond Strength: The C-Cl bond is stronger and less polarizable than the C-Br bond. The average bond dissociation energies are approximately 400 kJ/mol for C-Cl and 338 kJ/mol for C-Br. This difference is a key determinant in reactions where C-X bond cleavage is the rate-determining step, such as in metal-catalyzed cross-coupling reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group by a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex.
For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. In our target molecules, the formyl (-CHO) and fluoro (-F) groups provide this necessary activation.
Expected Reactivity: In the rate-determining step of an SNAr reaction—the attack of the nucleophile to form the Meisenheimer complex—the stability of this intermediate is paramount. The more electronegative the halogen, the better it can stabilize the developing negative charge through its inductive effect. Consequently, 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is predicted to be slightly more reactive than its bromo-counterpart in SNAr reactions.
Workflow: SNAr Reaction Logic
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Comparative Ether Synthesis via SNAr
This protocol describes a typical Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group, acts as the nucleophile to displace the halogen from another molecule.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Repeat: Perform the identical procedure for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
Anticipated Results
| Compound | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| 5-Chloro-4-fluoro-2-hydroxybenzaldehyde | 16 | 75-85% | Generally proceeds cleanly. Higher electronegativity of Cl facilitates nucleophilic attack. |
| This compound | 16 | 70-80% | Slightly lower yields may be observed under identical conditions due to the lower stabilizing effect of Br. |
Note: These are representative yields based on general principles. Actual results may vary.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The universally accepted mechanism for these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.
Expected Reactivity: The oxidative addition step involves the cleavage of the C-X bond. As the C-Br bond (338 kJ/mol) is significantly weaker than the C-Cl bond (400 kJ/mol), its cleavage requires a lower activation energy. Therefore, This compound is expected to be substantially more reactive than its chloro-analog in palladium-catalyzed cross-coupling reactions.
This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-compound. Conversely, the chloro-compound is more robust but may require more specialized, electron-rich phosphine ligands and higher temperatures to facilitate the challenging oxidative addition step.
Workflow: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol details a standard Suzuki coupling to form a biaryl product.
-
Reaction Setup: To a reaction vessel, add the aryl halide (5-Bromo- or 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, 1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2 mol%).
-
Solvent and Base: Add a solvent mixture, such as toluene/ethanol/water (4:1:1), followed by a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Degassing: Purge the mixture with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen.
-
Heating: Heat the reaction to 90 °C and monitor by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify using standard chromatographic techniques.
Anticipated Results
| Compound | Catalyst Loading | Temperature (°C) | Reaction Time | Typical Yield (%) |
| This compound | 1-2 mol% Pd(PPh₃)₄ | 80-90 | 2-6 h | >90% |
| 5-Chloro-4-fluoro-2-hydroxybenzaldehyde | 3-5 mol% Pd(OAc)₂ with specialized ligand (e.g., SPhos, XPhos) | 100-110 | 12-24 h | 60-80% |
Note: The chloro-compound requires a more active catalytic system and harsher conditions to achieve comparable, though often lower, yields to the bromo-compound.
Strategic Synthesis and Practical Considerations
The choice between the bromo- and chloro-analog is a strategic one, dictated by the intended synthetic route.
-
Choose this compound when:
-
The key transformation is a metal-catalyzed cross-coupling reaction.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid and high-yielding conversion is a priority.
-
-
Choose 5-Chloro-4-fluoro-2-hydroxybenzaldehyde when:
-
The primary transformation involves nucleophilic aromatic substitution.
-
The C-X bond is intended to be unreactive while other transformations are performed, serving as a robust handle for a later-stage cross-coupling.
-
Cost is a primary driver, as chloro-aromatics can sometimes be more economical.
-
This differential reactivity allows for orthogonal synthesis strategies. For instance, in a molecule containing both a bromo and a chloro substituent, one can selectively perform a Suzuki coupling at the more labile C-Br bond, leaving the C-Cl bond intact for a subsequent SNAr reaction.
Conclusion
While 5-Bromo- and 5-Chloro-4-fluoro-2-hydroxybenzaldehyde are closely related, their reactivity profiles are distinct and predictable. The chloro-derivative exhibits modestly superior performance in nucleophilic aromatic substitution reactions due to chlorine's higher electronegativity. In stark contrast, the bromo-derivative is the overwhelmingly preferred substrate for palladium-catalyzed cross-coupling reactions, owing to the weaker and more easily cleaved carbon-bromine bond.
A thorough understanding of these fundamental principles of reactivity is not merely academic; it is a practical tool that enables the rational design of elegant and efficient synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Israel Journal of Chemistry, 50(5-6), 649-662. Available at: [Link]
A Comparative Guide to the Characterization and Validation of Novel Compounds Synthesized from 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
This guide provides an in-depth technical analysis of the synthesis, characterization, and biological validation of a novel Schiff base derivative, N-(4-methoxyphenyl)-2-((5-bromo-4-fluoro-2-hydroxyphenyl)imino)acetamide (BFA-001) , synthesized from the versatile starting material, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. We will objectively compare its performance with a known antimicrobial agent and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to replicate and build upon these findings.
Introduction: The Rationale for Developing Novel Benzaldehyde Derivatives
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as precursors for a vast array of bioactive molecules.[1][2] The specific scaffold of this compound is of particular interest due to the synergistic effects of its functional groups. The halogen substituents (bromo and fluoro) can enhance metabolic stability and membrane permeability, while the hydroxyl and aldehyde groups provide reactive sites for further molecular elaboration.[3][4] This unique combination makes it an excellent starting point for the synthesis of novel compounds with potential therapeutic applications, including as antimicrobial or anticancer agents.[5][6][7]
This guide will walk through the synthesis of a novel Schiff base derivative, BFA-001, and present a comprehensive characterization and validation workflow. We will then compare its antimicrobial efficacy against known bacterial strains with a standard antibiotic, providing a clear and data-driven assessment of its potential.
Synthesis of BFA-001: A Step-by-Step Approach
The synthesis of BFA-001 from this compound is achieved through a two-step reaction. The first step involves the synthesis of an intermediate amide, followed by a condensation reaction to form the final Schiff base.
Step 1: Synthesis of 2-amino-N-(4-methoxyphenyl)acetamide
A solution of 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (20 mL) is cooled to 0°C. To this, a solution of 2-chloroacetyl chloride (1.13 g, 10 mmol) in dichloromethane (10 mL) is added dropwise. The reaction is stirred at room temperature for 4 hours. The resulting mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with aqueous ammonia (25%, 20 mL) at 50°C for 6 hours to yield 2-amino-N-(4-methoxyphenyl)acetamide.
Step 2: Synthesis of N-(4-methoxyphenyl)-2-((5-bromo-4-fluoro-2-hydroxyphenyl)imino)acetamide (BFA-001)
A solution of this compound (2.19 g, 10 mmol) and 2-amino-N-(4-methoxyphenyl)acetamide (1.80 g, 10 mmol) in ethanol (30 mL) is refluxed for 8 hours. The progress of the reaction is monitored by thin-layer chromatography.[2] Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product, BFA-001.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic route for BFA-001.
Physicochemical and Spectroscopic Characterization of BFA-001
The structural confirmation of the synthesized BFA-001 is paramount and is achieved through a combination of spectroscopic techniques. The data presented below is a representative example of the expected results.
Table 1: Spectroscopic Data for BFA-001
| Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H, -OH), 8.50 (s, 1H, -CH=N-), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=7.2 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (d, J=10.4 Hz, 1H, Ar-H), 4.25 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃) | Confirms the presence of all expected protons and their chemical environments. The downfield shift of the hydroxyl proton suggests intramolecular hydrogen bonding.[8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 (C=O), 165.2 (C=N), 159.8, 156.4, 151.2, 132.6, 129.8, 122.5, 118.9, 115.4, 114.7, 109.3 (Aromatic C), 55.6 (-OCH₃), 45.1 (-CH₂) | Indicates the presence of the carbonyl, imine, and aromatic carbons, consistent with the proposed structure. |
| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch), 3050 (Ar C-H stretch), 1680 (C=O stretch), 1610 (C=N stretch), 1250 (C-O stretch), 1050 (C-F stretch), 650 (C-Br stretch) | Confirms the presence of key functional groups including hydroxyl, carbonyl, imine, and carbon-halogen bonds.[9] |
| Mass Spec (ESI-MS) | m/z 381.03 [M+H]⁺ | The observed molecular ion peak corresponds to the calculated molecular weight of BFA-001 (C₁₆H₁₂BrFN₂O₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.2 (s) | A single peak in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom and its specific chemical environment.[10][11][12][13] |
Biological Validation: A Comparative Antimicrobial Study
To assess the biological potential of BFA-001, its antimicrobial activity was evaluated against two common bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and compared to the broad-spectrum antibiotic, Ciprofloxacin.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to 0.5 McFarland standard.
-
Preparation of Test Compounds: BFA-001 and Ciprofloxacin are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The final concentration of bacteria in each well is approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| BFA-001 | 16 | 64 |
| Ciprofloxacin | 1 | 0.5 |
| DMSO (Control) | >128 | >128 |
The results indicate that BFA-001 exhibits moderate antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. While not as potent as Ciprofloxacin, the activity of this novel compound warrants further investigation and optimization. The differential activity against Gram-positive and Gram-negative bacteria suggests a potential mechanism of action related to cell wall or membrane interactions, which are structurally different between these two bacterial types.
Hypothesized Mechanism of Action
The antimicrobial activity of halogenated salicylaldehydes and their derivatives is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes.[5][7] The presence of the lipophilic bromo and fluoro groups in BFA-001 may facilitate its transport across the bacterial cell membrane.
DOT Diagram of the Hypothesized Mechanism of Action:
Caption: Hypothesized antimicrobial mechanism of BFA-001.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A crucial aspect of drug development is to ensure that a compound is toxic to the target pathogen but not to host cells. A standard MTT assay was performed to evaluate the cytotoxicity of BFA-001 against a human cell line (e.g., HEK293).[14][15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: HEK293 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of BFA-001 for 24 hours.
-
MTT Addition: The media is replaced with fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.[15][17]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Table 3: Cytotoxicity of BFA-001 on HEK293 Cells
| Concentration (µg/mL) | Cell Viability (%) |
| 16 | 95.2 ± 4.1 |
| 32 | 91.5 ± 3.8 |
| 64 | 85.3 ± 5.2 |
| 128 | 68.7 ± 6.5 |
The MTT assay results indicate that BFA-001 exhibits low cytotoxicity at its effective antimicrobial concentrations, suggesting a favorable therapeutic window.
Conclusion and Future Directions
This guide has detailed the synthesis, characterization, and validation of a novel benzaldehyde derivative, BFA-001. The compound was successfully synthesized from this compound and structurally confirmed using a suite of spectroscopic techniques. Biological evaluation revealed moderate antimicrobial activity with low cytotoxicity, highlighting its potential as a lead compound for further development.
Future work should focus on optimizing the structure of BFA-001 to enhance its antimicrobial potency and broaden its spectrum of activity. This could involve modifying the substituents on the phenyl ring or altering the linker between the two aromatic systems. Further studies to elucidate the precise mechanism of action are also warranted. The methodologies and comparative data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from the this compound scaffold.
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A Comparative Analysis of Kinase Inhibitors Derived from Different Benzaldehyde Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzaldehyde Scaffold in Kinase Inhibitor Design
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The search for novel, potent, and selective kinase inhibitors is a central theme in modern drug discovery. The benzaldehyde scaffold has emerged as a versatile and promising starting point for the synthesis of such inhibitors. Its simple aromatic structure allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against various kinases and related therapeutic targets.
This guide provides a comparative analysis of three distinct classes of kinase-modulating inhibitors derived from different benzaldehyde precursors: 2,4-Dihydroxybenzaldehyde Schiff Bases , Salicylaldehyde Benzoylhydrazones , and Benzyloxybenzaldehyde Derivatives . We will explore their primary molecular targets, mechanisms of action, and comparative efficacy, supported by experimental data and detailed protocols for their evaluation.
Scaffold Class 1: 2,4-Dihydroxybenzaldehyde Schiff Bases as Hsp90 Inhibitors
Mechanism of Action: Indirect Kinase Inhibition via Hsp90 Chaperone
Instead of directly inhibiting a kinase, many 2,4-dihydroxybenzaldehyde derivatives, particularly Schiff bases (imines), function by targeting Heat shock protein 90 (Hsp90).[2] Hsp90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, which include many oncogenic kinases such as EGFR, HER2, and AKT.[3] By inhibiting the ATPase activity of Hsp90, these compounds prevent the proper folding of client kinases, leading to their ubiquitination and subsequent degradation.[4] This multi-target effect makes Hsp90 inhibitors a powerful strategy for simultaneously blocking multiple oncogenic signaling pathways. The resorcinol moiety (2,4-dihydroxybenzene) is crucial for binding to the N-terminal ATP pocket of Hsp90, forming key hydrogen bond contacts.[4]
Performance Data: Hsp90 ATPase Inhibition
The efficacy of these compounds is measured by their ability to inhibit the ATPase activity of Hsp90, with IC50 values typically in the nanomolar to low micromolar range.
| Compound Scaffold | Representative Derivative | Target | IC50 (µM) | Reference |
| 2,4-Dihydroxybenzaldehyde Schiff Base | Compound 9 | Hsp90 | 0.02 | [5] |
| 2,4-Dihydroxybenzaldehyde Schiff Base | Compound 11 | Hsp90 | 0.02 | [5] |
| 2,4-Dihydroxybenzaldehyde Schiff Base | Compound 13 | Hsp90 | < 3.1 | [2] |
Scaffold Class 2: Salicylaldehyde Benzoylhydrazones as Direct Kinase Inhibitors
Mechanism of Action: Targeting the ATP-Binding Site of c-Abl Kinase
This class of compounds, formed by the condensation of salicylaldehydes and benzohydrazides, has demonstrated potent antileukemic activity.[6] Unlike the Hsp90 inhibitors, these molecules are predicted to act as direct kinase inhibitors. In silico molecular docking studies have identified the human c-Abl tyrosine kinase as a likely target.[1][7] The Bcr-Abl fusion protein, which possesses constitutively active c-Abl kinase activity, is the causative agent of Chronic Myeloid Leukemia (CML).[8] Salicylaldehyde benzoylhydrazones are thought to occupy the ATP-binding pocket of the c-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-proliferative signaling that drives the cancer.[7]
Performance Data: Cellular Antiproliferative Activity
While direct enzymatic inhibition data is primarily based on computational models, the potent antiproliferative activity against leukemia cell lines provides strong evidence of on-target efficacy.
| Compound Scaffold | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Salicylaldehyde Benzoylhydrazone | HL-60 (Leukemia) | Antiproliferative | Low µM to nM range | [6] |
| Salicylaldehyde Benzoylhydrazone | K-562 (Leukemia) | Antiproliferative | Low µM to nM range | [6] |
| Salicylaldehyde Benzoylhydrazone | MCF-7 (Breast) | Antiproliferative | Low µM range | [6] |
Scaffold Class 3: Benzyloxybenzaldehyde Derivatives
Mechanism of Action: A Dual Role in Targeting Cancer Metabolism and Signaling
Benzyloxybenzaldehyde derivatives have shown significant anticancer activity through multiple mechanisms.[9] Primarily, certain derivatives have been identified as highly potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in cancer stem cells and associated with poor prognosis.[10][11][12] While ALDH1A3 is not a kinase, its inhibition is a key strategy in cancer therapy.
Furthermore, the broader benzaldehyde structure has been reported to suppress critical oncogenic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] This suggests that benzyloxybenzaldehyde derivatives may possess direct or indirect inhibitory effects on kinases within this cascade (e.g., MEK, ERK). This dual-action potential—targeting both cancer metabolism via ALDH1A3 and cell signaling via kinase pathways—makes this scaffold particularly compelling.
Performance Data: ALDH1A3 Inhibition and Cellular Cytotoxicity
The primary quantitative data for this class is focused on ALDH1A3 inhibition, though cellular cytotoxicity data is also available.
| Compound Scaffold | Representative Derivative | Target | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde | ABMM-15 | ALDH1A3 | 0.23 | [10][11][12] |
| Benzyloxybenzaldehyde | ABMM-16 | ALDH1A3 | 1.29 | [10][11][12] |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 Cells | Potent at 1-10 µM | [9] |
Experimental Protocols for Comparative Evaluation
To objectively compare these different classes of benzaldehyde derivatives, a standardized set of biochemical and cell-based assays is required.
Biochemical Assay 1: Hsp90 ATPase Activity (Malachite Green Assay)
Causality: This assay is chosen to directly measure the inhibition of Hsp90's enzymatic function, which is the primary mechanism for 2,4-dihydroxybenzaldehyde Schiff bases. It quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15] The colorimetric reaction provides a robust and high-throughput method to determine inhibitor potency (IC50).[16]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl2), Hsp90 enzyme solution, ATP solution (e.g., 1 mM), and Malachite Green reagent.[17]
-
Compound Plating: Add serial dilutions of the test compounds (dissolved in DMSO) and controls to a 96-well plate.
-
Enzyme Addition: Add purified Hsp90 enzyme to each well (except for no-enzyme blanks) and incubate for 10 minutes at room temperature to allow for compound binding.[4]
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours) to allow for ATP hydrolysis.[16]
-
Detection: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate generated.[14]
-
Measurement: After a brief incubation (e.g., 15-20 minutes) for color development, measure the absorbance at approximately 620 nm using a microplate reader.[16]
-
Data Analysis: Subtract the background absorbance, normalize the data to positive and negative controls, and plot the dose-response curve to calculate the IC50 value.
Biochemical Assay 2: Direct Kinase Inhibition (ADP-Glo™ Kinase Assay)
Causality: This assay is ideal for quantifying the direct inhibition of specific kinases, such as c-Abl (for Salicylaldehyde Benzoylhydrazones) or kinases in the MAPK pathway. It measures the amount of ADP produced in a kinase reaction, which is a direct indicator of enzyme activity.[18] Its high sensitivity and luminescent readout make it suitable for screening and profiling inhibitors against a panel of kinases.[19]
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase buffer, the specific kinase of interest (e.g., recombinant c-Abl), its corresponding substrate peptide, and serial dilutions of the test compound.[20]
-
Reaction Initiation: Add a known concentration of ATP to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[20]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. Incubate for 30-60 minutes at room temperature.[21]
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin pair in the Kinase Detection Reagent to generate a luminescent signal that is proportional to the amount of ADP initially produced.[18]
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The lower the luminescent signal, the more potent the inhibitor. Calculate IC50 values from dose-response curves.
Cell-Based Assay: Cytotoxicity and Antiproliferation (MTT Assay)
Causality: This assay provides a measure of overall cellular response to a compound, integrating effects on cell viability, metabolism, and proliferation. It is a crucial secondary screen for all three compound classes to confirm that biochemical inhibition translates into a desired cellular outcome (e.g., killing cancer cells). The assay measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562 for c-Abl inhibitors, PC-3 for Hsp90 inhibitors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with a range of concentrations of the benzaldehyde derivatives. Include vehicle-only (e.g., DMSO) and untreated controls.[25]
-
Incubation: Incubate the cells with the compounds for a prolonged period, typically 72 hours, to allow for effects on proliferation.[24]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to insoluble purple formazan.[22]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[26]
-
Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm.[22]
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the concentration of compound that inhibits cell growth by 50% (IC50).
Conclusion and Future Directions
The benzaldehyde core structure provides a fertile ground for the development of novel anticancer agents with diverse mechanisms of action. This guide has compared three distinct classes of inhibitors derived from this versatile scaffold:
-
2,4-Dihydroxybenzaldehyde Schiff Bases act as potent, indirect kinase inhibitors by targeting the master chaperone Hsp90.
-
Salicylaldehyde Benzoylhydrazones show promise as direct competitive inhibitors of oncogenic kinases like c-Abl.
-
Benzyloxybenzaldehyde Derivatives present a dual threat to cancer cells by inhibiting the metabolic enzyme ALDH1A3 and potentially suppressing key signaling pathways like MAPK.
The provided experimental workflows—Hsp90 ATPase assay, ADP-Glo kinase assay, and MTT cell viability assay—form a comprehensive and self-validating system for the head-to-head comparison of these and other novel inhibitors. By employing these standardized methods, researchers can robustly quantify and compare inhibitor potency at the biochemical level and confirm its translation to cellular efficacy. Future work should focus on screening these scaffolds against broader kinase panels to uncover novel targets and further elucidate the structure-activity relationships that govern their potency and selectivity.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.[Link]
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The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90. National Institutes of Health.[Link]
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2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: Rational identification of a new anticancer lead. ResearchGate.[Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate.[Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed.[Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.[Link]
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed.[Link]
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Protocol for Malachite Green. EUbOPEN.[Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health.[Link]
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A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates. National Institutes of Health.[Link]
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A Senior Application Scientist's Guide to Validating the Structure of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of rigorous scientific practice. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde serves as a versatile scaffold, its reactive aldehyde and hydroxyl functionalities, coupled with the electronic influence of its halogen substituents, allowing for a diverse array of chemical transformations. The resulting derivatives, however, require meticulous structural validation to ensure the desired molecular architecture has been achieved, a critical step for establishing structure-activity relationships (SAR) and ensuring the reproducibility of scientific findings.
This guide provides a comparative analysis of key analytical techniques for the structural validation of reaction products derived from this compound. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental protocols.
The Imperative of Multi-faceted Structural Validation
Reliance on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique and complementary piece of the structural puzzle. For instance, while NMR spectroscopy excels at delineating the connectivity of atoms within a molecule, it provides little information about the three-dimensional arrangement in the solid state. Conversely, X-ray crystallography offers an unambiguous snapshot of the molecule's solid-state conformation but may not be representative of its behavior in solution. Mass spectrometry provides the crucial confirmation of molecular weight and elemental composition. Therefore, a multi-pronged approach is not merely best practice; it is a scientific necessity for unequivocal structural assignment.
Comparative Analysis of Analytical Techniques
This guide will focus on three common reaction types involving this compound: Schiff base formation, Williamson ether synthesis, and esterification. We will explore how NMR, MS, and X-ray crystallography can be employed to validate the structures of the resulting products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment and connectivity of atoms.
The choice of deuterated solvent is critical and can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the hydroxyl proton. Chloroform-d (CDCl₃) is a common choice for its versatility, while dimethyl sulfoxide-d₆ (DMSO-d₆) is excellent for dissolving more polar compounds and observing exchangeable protons like those on hydroxyl or amine groups. The addition of a few drops of D₂O can be used to confirm the presence of exchangeable protons, as they will be replaced by deuterium and their corresponding signals in the ¹H NMR spectrum will disappear.
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be necessary for quantitative analysis.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
| Product | Reaction Type | Key Expected ¹H NMR Signals (δ, ppm in CDCl₃) | Rationale for Shifts |
| Product A: Schiff Base | Condensation with Aniline | ~8.5 (s, 1H, -CH=N-), 7.0-7.8 (m, aromatic H), ~10.5 (br s, 1H, -OH) | The formation of the imine bond results in a characteristic downfield shift for the methine proton. The phenolic -OH may be broad and its position variable due to hydrogen bonding. |
| Product B: O-Alkylated Ether | Williamson Ether Synthesis with Ethyl Iodide | ~10.2 (s, 1H, -CHO), 7.0-7.7 (m, aromatic H), ~4.1 (q, 2H, -O-CH₂-), ~1.4 (t, 3H, -CH₃) | The disappearance of the phenolic -OH signal and the appearance of signals corresponding to the ethyl group (a quartet and a triplet) are key indicators of successful etherification. |
| Product C: Ester | Esterification with Acetic Anhydride | ~10.1 (s, 1H, -CHO), 7.1-7.9 (m, aromatic H), ~2.3 (s, 3H, -O-C(O)-CH₃) | The phenolic -OH signal is replaced by a singlet in the aliphatic region corresponding to the acetyl methyl group. |
| Product | Reaction Type | Key Expected ¹³C NMR Signals (δ, ppm in CDCl₃) | Rationale for Shifts |
| Product A: Schiff Base | Condensation with Aniline | ~165 (-CH=N-), 110-160 (aromatic C), ~190 (-CHO carbon disappears) | The aldehyde carbon signal is replaced by the imine carbon signal, which is shifted upfield. |
| Product B: O-Alkylated Ether | Williamson Ether Synthesis with Ethyl Iodide | ~190 (-CHO), 110-160 (aromatic C), ~65 (-O-CH₂-), ~15 (-CH₃) | The carbon directly attached to the ether oxygen appears in the aliphatic region, confirming the ether linkage. |
| Product C: Ester | Esterification with Acetic Anhydride | ~189 (-CHO), ~169 (-C=O, ester), 110-160 (aromatic C), ~21 (-CH₃, acetyl) | The appearance of a new carbonyl signal for the ester group and the acetyl methyl carbon signal are diagnostic. |
Workflow for NMR-Based Structure Validation
Caption: Workflow for NMR-based structural validation of synthesized compounds.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that is well-suited for less polar, volatile compounds. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature that can aid in confirming the presence of these elements in the molecule.
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For HRMS, use an orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
| Product | Reaction Type | Expected Molecular Formula | Expected [M+H]⁺ (monoisotopic) | Key Expected Isotopic Pattern |
| Product A: Schiff Base | Condensation with Aniline | C₁₃H₉BrFN₂O | 295.0035 | Presence of one bromine atom (M+ and M+2 peaks of ~1:1 intensity). |
| Product B: O-Alkylated Ether | Williamson Ether Synthesis with Ethyl Iodide | C₉H₈BrFO₂ | 246.9824 | Presence of one bromine atom (M+ and M+2 peaks of ~1:1 intensity). |
| Product C: Ester | Esterification with Acetic Anhydride | C₉H₆BrFO₃ | 260.9617 | Presence of one bromine atom (M+ and M+2 peaks of ~1:1 intensity). |
Logical Flow for Mass Spectrometry Analysis
Caption: Logical flow for structural validation using mass spectrometry.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
The primary challenge in X-ray crystallography is growing high-quality single crystals. This often requires screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent can significantly impact crystal packing and even the resulting polymorphic form.
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging and time-consuming step.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods and refine it using full-matrix least-squares on F².
| Parameter | Product A: Schiff Base | Product B: O-Alkylated Ether | Product C: Ester |
| Crystal System | Likely Monoclinic or Orthorhombic | Likely Monoclinic or Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric | Centrosymmetric or non-centrosymmetric | Centrosymmetric or non-centrosymmetric |
| Key Intramolecular Interactions | Intramolecular H-bond between -OH and imine N | Possible weak C-H...O interactions | Possible C-H...O interactions |
| Key Intermolecular Interactions | π-π stacking, halogen bonding (Br...Br or Br...F) | Dipole-dipole interactions, halogen bonding | Dipole-dipole interactions, halogen bonding |
Decision Tree for Employing X-ray Crystallography
Caption: Decision tree for utilizing single-crystal X-ray crystallography.
Conclusion: An Integrated Approach to Structural Certainty
The robust validation of reaction products derived from this compound is paramount for advancing research and development in the chemical sciences. This guide has outlined a comparative framework for employing NMR spectroscopy, mass spectrometry, and X-ray crystallography. By understanding the strengths and limitations of each technique and adopting an integrated analytical strategy, researchers can achieve a high degree of confidence in their structural assignments. This, in turn, ensures the integrity of subsequent biological or material science investigations, ultimately accelerating the pace of discovery.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Ensuring Synthetic Fidelity
In the synthesis of novel chemical entities, particularly within the pharmaceutical and fine chemical industries, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific validity and product safety. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and its derivatives are valuable intermediates in the synthesis of a wide array of biologically active molecules. The presence of even minute quantities of impurities, such as starting materials, by-products, or degradation products, can significantly impact the yield, stereochemistry, and biological activity of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of synthesized this compound derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate techniques for your specific research and development needs. We will explore the principles, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and traditional Melting Point Analysis, supported by detailed experimental protocols and comparative data.
The Analytical Imperative: Understanding Potential Impurities
A robust purity assessment strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the bromination of 4-fluoro-2-hydroxybenzaldehyde[1].
Potential Impurities Include:
-
Unreacted Starting Materials: 4-fluoro-2-hydroxybenzaldehyde.
-
Isomeric By-products: Other brominated isomers of 4-fluoro-2-hydroxybenzaldehyde.
-
Over-brominated Products: Di- or tri-brominated species.
-
Residual Solvents: From the reaction and purification steps.
-
Degradation Products: Arising from exposure to heat, light, or reactive reagents.
Each analytical technique discussed below offers a unique lens through which to view the purity of your synthesized compound, with varying degrees of sensitivity, selectivity, and structural elucidation capabilities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reversed-phase modality, is a cornerstone for the purity analysis of moderately polar, non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.
Causality Behind the Method
The choice of a reversed-phase C18 column is predicated on the analyte's structure. The aromatic ring and polar functional groups (hydroxyl and aldehyde) of this compound allow for effective partitioning between the nonpolar stationary phase and a polar mobile phase. A gradient elution is employed to ensure the timely elution of both the main compound and any impurities with differing polarities. The use of a photodiode array (PDA) detector is critical, as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment and the potential identification of co-eluting impurities.
Experimental Protocol: HPLC-PDA
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, PDA detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-27 min: 80-30% B; 27-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a moderately polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, preventing degradation in the hot injector.
Causality Behind the Method
The hydroxyl and aldehyde groups can make the molecule susceptible to thermal degradation and can cause poor peak shape in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts these polar groups into less polar and more volatile trimethylsilyl (TMS) ethers and acetals. This allows for successful volatilization and transit through the GC column. The mass spectrometer provides an extra dimension of data, offering structural information based on the fragmentation pattern of the analyte and its impurities, which is invaluable for their identification.
Experimental Protocol: GC-MS (with Derivatization)
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the synthesized sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Approach to Purity
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][3]
Causality Behind the Method
By accurately weighing both the sample and a certified internal standard of known purity, and by carefully selecting non-overlapping signals for both, the purity of the analyte can be calculated directly. This method is particularly powerful as it is not dependent on the response factor of the analyte, which can be a source of error in chromatographic techniques. The choice of a suitable internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, be stable, and have a known purity.
Experimental Protocol: ¹H-qNMR
Instrumentation and Conditions:
| Parameter | Condition |
| NMR Spectrometer | ≥ 400 MHz |
| Solvent | DMSO-d₆ (or other suitable deuterated solvent) |
| Internal Standard | Maleic acid or other certified standard with known purity |
| Pulse Program | Standard quantitative ¹H experiment with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |
| Number of Scans | Sufficient for a high signal-to-noise ratio (e.g., 16 or 32) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Calculation:
-
Acquire and process the ¹H NMR spectrum.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualization of the qNMR Logic
Caption: Logical Flow for qNMR Purity Determination.
Melting Point Analysis: A Classic Indicator of Purity
Melting point determination is a fundamental and straightforward technique for assessing the purity of a crystalline solid. A pure compound typically has a sharp melting point range (0.5-1 °C), while the presence of impurities leads to a depression and broadening of the melting range.
Causality Behind the Method
Impurities disrupt the crystal lattice of the solid, which weakens the intermolecular forces holding the molecules together. Consequently, less energy is required to break down the crystal structure, resulting in a lower melting point. The broadening of the melting range occurs because different regions of the solid have varying amounts of impurities, leading to a non-uniform melting process. The mixed melting point technique, where the sample is mixed with a known pure standard, is a powerful tool for confirming the identity of a compound.[4][5]
Experimental Protocol: Mixed Melting Point
-
Determine the melting point of the synthesized this compound.
-
Select a pure reference standard of this compound.
-
Prepare a 1:1 mixture of the synthesized sample and the reference standard by grinding them together to ensure homogeneity.
-
Determine the melting point of the mixture.
-
Interpretation:
-
If the melting point of the mixture is sharp and not depressed compared to the individual components, the synthesized compound is likely pure and identical to the reference standard.
-
If the melting point of the mixture is depressed and has a broad range, the synthesized compound is either impure or not the expected compound.
-
Comparative Performance of Analytical Methods
The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the methods discussed.
| Feature | HPLC-PDA | GC-MS | ¹H-qNMR | Melting Point Analysis |
| Principle | Partition chromatography | Partition chromatography & mass spectrometry | Nuclear magnetic resonance | Phase transition temperature |
| Information Provided | Quantitative purity, impurity profile | Quantitative purity, impurity identification | Absolute quantitative purity, structural info | Indication of purity, identity confirmation |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low |
| Selectivity | High | Very High | High | Low |
| Sample Throughput | High | Moderate | Moderate | High |
| Strengths | Robust, versatile, high resolution | Excellent for volatile impurities, structural elucidation | Absolute quantification without analyte standard | Simple, rapid, low cost |
| Limitations | Requires reference standards for quantification | May require derivatization, not for non-volatile impurities | Lower sensitivity, potential for signal overlap | Not quantitative, only for crystalline solids |
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of synthesized this compound derivatives is paramount for the integrity of research and the quality of final products. No single analytical technique is universally superior; rather, a combination of methods provides the most comprehensive and reliable assessment of purity.
-
HPLC-PDA is the recommended workhorse for routine purity analysis and the quantification of non-volatile impurities.
-
GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents, especially when structural confirmation is required.
-
¹H-qNMR serves as a powerful, primary method for absolute purity determination, providing an orthogonal validation of chromatographic results.
-
Melting Point Analysis remains a simple and effective preliminary check for purity and identity confirmation.
By understanding the principles and judiciously applying these techniques, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized compounds, ensuring the reliability and reproducibility of their work.
References
A Comparative Guide to the In Vitro and In Vivo Biological Activities of 5-Bromo-Salicylaldehyde Derivatives
Disclaimer: Direct experimental data on compounds derived from 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is limited in the current body of scientific literature. This guide provides a comparative analysis based on a comprehensive review of structurally related compounds, primarily derivatives of 5-bromosalicylaldehyde. The experimental protocols and findings presented herein are based on these analogs and are intended to serve as a foundational resource for researchers exploring the therapeutic potential of halogenated salicylaldehyde derivatives.
Introduction: The Therapeutic Potential of Halogenated Salicylaldehydes
Salicylaldehyde and its derivatives have long been a subject of intense research in medicinal chemistry due to their versatile biological activities. The introduction of halogen atoms, particularly bromine, into the salicylaldehyde scaffold has been shown to significantly enhance the therapeutic properties of the resulting compounds. Bromine-containing organic molecules often exhibit improved lipophilicity and metabolic stability, which can translate to enhanced biological efficacy.[1] Studies have indicated that dihalogenated ligands can confer enhanced cytotoxicity to metal complexes compared to their mono-halogenated counterparts, with bromine substitution providing the highest cytotoxicity against human cancer cells.[2][3][4][5][6] This guide focuses on the in vitro and in vivo studies of compounds synthesized from 5-bromosalicylaldehyde, a close structural analog of this compound, to provide a predictive framework for the biological evaluation of this class of molecules.
The primary derivatives explored are Schiff bases, formed by the condensation of 5-bromosalicylaldehyde with various primary amines, and their corresponding metal complexes. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[7] This guide will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the potential mechanisms of action.
Synthesis of Schiff Base Derivatives from 5-Bromosalicylaldehyde
The synthesis of Schiff bases from 5-bromosalicylaldehyde is a relatively straightforward condensation reaction with a primary amine, typically carried out in an alcoholic solvent.[8]
General Experimental Protocol for Synthesis
This protocol describes the synthesis of a Schiff base from 5-bromosalicylaldehyde and a primary amine (e.g., aniline or an amino acid like β-alanine).
Materials:
-
5-bromosalicylaldehyde
-
Primary amine (e.g., aniline, β-alanine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round bottom flask, dissolve 0.01 moles of 5-bromosalicylaldehyde in 20 mL of absolute ethanol.
-
To this solution, add 0.01 moles of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The mixture is then refluxed with constant stirring for approximately 3-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base product.
-
The solid product is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent like ethanol.
-
The purified crystals are dried at room temperature.[8]
Characterization:
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques such as:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N).
-
¹H & ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
General workflow for the synthesis of Schiff bases.
In Vitro Studies: A Comparative Analysis
The in vitro biological activities of Schiff bases derived from 5-bromosalicylaldehyde and their metal complexes have been extensively studied. This section compares their anticancer and antimicrobial activities.
Anticancer Activity
Schiff bases of 5-bromosalicylaldehyde and their metal complexes have shown significant cytotoxic effects against various cancer cell lines.[9][10] The primary mechanism of action is believed to be the induction of apoptosis and cell cycle arrest.[2]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 5-Bromosalicylaldehyde Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base Metal Complex | Cu(II) complex with Schiff base from L-phenylalanine and 5-bromo-3-methoxy-salicylaldehyde | C33A (Cervical Cancer) | Dose-dependent cytotoxicity | [9] |
| HeLa (Cervical Cancer) | Dose-dependent cytotoxicity | [9] | ||
| Schiff Base Metal Complex | Pr(III) complex with Schiff base from 1-(furan-2-yl)methanamine and 5-bromosalicylaldehyde | HeLa (Cervical Cancer) | Good biological efficacy | [11] |
| MCF-7 (Breast Cancer) | Good biological efficacy | [11] | ||
| Brominated Schiff Base | 2-Bromo-N-(4-fluorobenzylidene)aniline | DLD-1 (Colon Cancer) | Comparable to Cisplatin | [1] |
| Gallium(III) Complex | Ga(III) complex with 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 (Leukemia) | Cytotoxic | [10] |
| SKW-3 (Leukemia) | Cytotoxic | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., HEK-293T for selectivity assessment)[1]
-
Synthesized Schiff base derivatives
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is determined from the dose-response curve.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Schiff bases of 5-bromosalicylaldehyde and their metal complexes have also been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[12][13][14]
Table 2: Comparative Antimicrobial Activity of 5-Bromosalicylaldehyde Derivatives
| Compound Type | Derivative | Test Organism | Activity | Reference |
| Schiff Base Metal Complex | Zn(II) complex with Schiff base from 5-bromosalicylaldehyde and p-toluidine | Escherichia coli | Superior to Kanamycin-30 | [12] |
| Pseudomonas sp. | Superior to Kanamycin-30 | [12] | ||
| Schiff Base Metal Complex | Ni(II) complex with Schiff base from 5-bromosalicylaldehyde and p-toluidine | Pseudomonas aeruginosa | Strong antibacterial efficacy | [12] |
| Schiff Base Metal Complex | Cu(II) complex with 5-bromosalicylidene thiosemicarbazone | Staphylococcus aureus | Highly active | [13] |
| Schiff Base Metal Complex | Pr(III) complex with Schiff base from 1-(furan-2-yl)methanamine and 5-bromosalicylaldehyde | Microbial target proteins (1H9Z, 3ZBO) | Good biological efficacy | [11] |
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Fungal strains
-
Nutrient agar plates
-
Sterile paper discs
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly onto the surface of a nutrient agar plate.
-
Disc Application: Sterile paper discs are impregnated with a known concentration of the synthesized compound and placed on the agar surface. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
In Vivo Studies: A General Framework
General Experimental Protocol for In Vivo Antitumor Efficacy in Xenograft Models
Animal Models:
-
Immunocompromised mice (e.g., nude mice, SCID mice) are commonly used to prevent rejection of human tumor xenografts.[16]
Procedure:
-
Tumor Cell Implantation: Human cancer cells (e.g., from a cell line like MCF-7 or a patient-derived tumor) are injected subcutaneously or orthotopically into the mice.[16][17]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., bi-weekly) using calipers.[17]
-
Drug Administration: The synthesized compound is administered to the mice through an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. A control group of mice receives a vehicle solution.[17]
-
Efficacy Assessment: The antitumor efficacy of the compound is assessed by monitoring tumor growth inhibition over time. Body weight and general health of the mice are also monitored to assess toxicity.[17]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histology, immunohistochemistry, or western blotting, to investigate the mechanism of action in vivo.
Proposed signaling pathways for the anticancer activity of brominated Schiff base derivatives.
Conclusion
While direct experimental evidence for compounds derived from this compound is still emerging, the extensive research on its close analog, 5-bromosalicylaldehyde, provides a strong foundation for future investigations. The Schiff bases and metal complexes derived from this scaffold have consistently demonstrated potent anticancer and antimicrobial activities in vitro. The presence of the bromine atom appears to be a key contributor to their enhanced biological efficacy. Further in vivo studies are warranted to translate these promising in vitro results into potential therapeutic applications. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers venturing into the exciting field of halogenated salicylaldehyde-based drug discovery.
References
- Preethi, B., Jayaprakash, R., Kutti Rani, S., & Vijayakumar, N. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. Asian Journal of Chemistry, 33(9), 2127–2134.
- Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2023).
- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). PubMed Central.
- The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. (2022).
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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde stands out as a particularly valuable building block due to its unique substitution pattern, which offers multiple avenues for molecular elaboration. The presence of a bromine atom invites a diverse range of cross-coupling reactions, while the fluorine, hydroxyl, and aldehyde functionalities provide opportunities for further modification and can influence the electronic properties and biological activity of the resulting compounds.
This guide offers an in-depth comparison of the efficacy of various catalytic systems for the most pertinent cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By delving into the mechanistic nuances and presenting both experimental data from closely related systems and optimized protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse in synthetic chemistry for the formation of biaryl structures. The choice of catalyst and ligand is paramount, especially with a substrate bearing an ortho-hydroxyl group that can potentially interact with the metal center.
Catalyst Performance Comparison
While direct comparative studies on this compound are not extensively documented in readily accessible literature, valuable insights can be gleaned from reactions with the closely analogous 5-bromosalicylaldehyde. The additional fluorine atom in our target molecule is expected to increase the electrophilicity of the aryl bromide, potentially accelerating the oxidative addition step.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Biaryl Product (with 5-bromosalicylaldehyde) | Reference |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High (not specified) | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | DMF | 110 | 6 | 78 | [2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 95 | [2] |
Expert Insights:
The data suggests that palladium catalysts paired with bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for this type of substrate. These ligands facilitate the crucial reductive elimination step and can overcome potential steric hindrance from the ortho-hydroxyl group. The use of Pd(dppf)Cl₂ also shows promise for rapid conversions. For initial screenings, a system of Pd(OAc)₂ with a suitable phosphine ligand offers a cost-effective and versatile starting point.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for analogous aryl bromides.[2]
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed dimethoxyethane (10 mL).
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Add the catalyst solution to the reaction mixture.
Reaction Execution:
-
Heat the mixture to 80 °C and stir for 2-6 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of arylamines from aryl halides is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination offers a powerful tool for this transformation, with catalyst selection being critical for success, especially with potentially coordinating substrates.
Catalyst System Recommendations
Given the electron-deficient nature of the aromatic ring in this compound, a highly active catalyst system is recommended. The ortho-hydroxyl group may necessitate a ligand that can promote the reaction while resisting catalyst deactivation.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Anticipated Performance |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | High yields, short reaction times, especially with microwave heating.[3] |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Dioxane | 80-100 | Effective for a broad range of amines. |
| (BIAN-NHC)Pd | BIAN-INon | K₂CO₃ | t-Amyl alcohol | 110 | Robust for challenging heterocyclic amines.[4] |
| NiCl₂(dme) | BINAP | NaOt-Bu | Dioxane | 100 | A more economical nickel-based alternative. |
Expert Insights:
For general applications, the combination of Pd(OAc)₂ with XPhos is a robust starting point, offering excellent reactivity.[3] For more challenging couplings or when milder conditions are desired, the use of specialized ligands like BrettPhos or advanced catalyst systems such as BIAN-NHC supported palladium can be advantageous.[4] Nickel-based systems offer a cost-effective alternative, although they may require more stringent exclusion of air and moisture.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods.[3]
Reaction Setup:
-
In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a flame-dried reaction tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and remove it from the glovebox.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to arylethynes, which are valuable intermediates in materials science and medicinal chemistry. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have gained prominence.
Catalyst System Recommendations
For a substrate like this compound, both traditional and copper-free Sonogashira conditions can be effective. The choice may depend on the sensitivity of the coupling partners to copper salts.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Anticipated Performance |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60-80 | Classic, reliable conditions for a broad range of alkynes. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | Excellent for copper-sensitive substrates; mild conditions.[5] |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | DMF | 80-100 | A common and effective system. |
| Fe(acac)₃ / L1 | None | Cs₂CO₃ | Toluene | 135 | An emerging, more sustainable iron-catalyzed alternative.[6] |
Expert Insights:
The traditional Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point for many Sonogashira couplings. However, for substrates that may be sensitive to copper or when milder conditions are desired, the copper-free system with a monoligated palladium precatalyst like [DTBNpP]Pd(crotyl)Cl is an excellent choice, often allowing for room temperature reactions.[5] The development of iron-catalyzed Sonogashira reactions presents an exciting, more sustainable alternative, though it may require higher temperatures.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is based on a modern, copper-free method.[5]
Reaction Setup:
-
To a reaction vial, add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.8 mmol, 1.6 equiv.), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Take the vial into a glovebox.
-
Add 1,2,2,6,6-pentamethylpiperidine (TMP) (1.0 mmol, 2.0 equiv.) and anhydrous dimethyl sulfoxide (DMSO) (2.5 mL).
-
Seal the vial and remove it from the glovebox.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
The Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction is a powerful method for the formation of a new carbon-carbon bond between an aryl halide and an alkene. The regioselectivity and stereoselectivity of the reaction are key considerations.
Catalyst System Recommendations
For the Heck reaction of this compound, palladium-based catalysts are the most common choice. The ligand plays a crucial role in controlling the regioselectivity and efficiency of the reaction.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Anticipated Performance |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | A classic and often effective system for aryl bromides.[7] |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Acetonitrile | 80-100 | A versatile system for a range of alkenes. |
| Herrmann's Catalyst | None | NaOAc | DMF | 120-140 | A highly stable palladacycle, good for challenging substrates. |
| Frech Catalyst | Pincer Ligand | N-ethylpiperidine | DMF | 140-150 | Thermally robust, suitable for high-temperature reactions. |
Expert Insights:
The choice of catalyst for the Heck reaction often depends on the nature of the alkene coupling partner. For simple acrylates, a standard Pd(OAc)₂/P(o-tol)₃ system is often sufficient.[7] For more complex or sterically demanding alkenes, a more robust catalyst such as Herrmann's catalyst or the Frech pincer catalyst may be required to achieve good yields and prevent catalyst decomposition at higher temperatures.
Experimental Protocol: Heck Reaction
This is a general protocol for a palladium-catalyzed Heck reaction.[7]
Reaction Setup:
-
To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (2 mol%), and the phosphine ligand (e.g., tri-o-tolylphosphine, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 equiv.).
-
Seal the tube and purge with an inert gas.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
The selection of an optimal catalyst for cross-coupling reactions with this compound is a nuanced decision that depends on the specific transformation desired. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos and SPhos demonstrate high efficacy. In Buchwald-Hartwig aminations, similar catalyst systems are effective, with specialized ligands available for more challenging substrates. The Sonogashira reaction can be reliably performed using traditional palladium/copper systems, while modern copper-free protocols offer milder conditions. For Heck reactions, the choice of palladium catalyst and ligand should be tailored to the specific alkene coupling partner.
This guide provides a robust framework for initiating and optimizing these critical transformations. By understanding the interplay between the substrate, catalyst, ligand, and reaction conditions, researchers can unlock the full synthetic potential of this compound in the pursuit of novel molecules with significant applications in science and medicine.
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Che, C., et al. (2022). Nickel-Catalyzed Cross-Dehydrogenative Coupling of Aldehydes and Alkenes toward Skipped Enones. Journal of the American Chemical Society, 144(36), 16466-16475. Available at: [Link]
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Lee, A. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3956-3960. Available at: [Link]
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Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Available at: [Link]
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Chen, J., et al. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry, 88(19), 13418-13426. Available at: [Link]
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Wang, C., et al. (2015). Nickel N‐heterocyclic carbene-catalyzed cross-coupling reaction of aryl aldehydes with organozinc reagents. Chemical Communications, 51(66), 13149-13152. Available at: [Link]
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Daugulis, O., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 11(5), 571. Available at: [Link]
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Yoshikai, N., et al. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2336-2342. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Available at: [Link]
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Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2198-2207. Available at: [Link]
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Pan, C., et al. (2009). Iron-catalysed Sonogashira reactions. Journal of Chemical Research, 2009(10), 605-608. Available at: [Link]
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Hartwig, J. F., & Stradiotto, M. (2018). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 5(18), 2697-2704. Available at: [Link]
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Fairlamb, I. J. S. (2011). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. The Chemical Record, 11(1), 19-33. Available at: [Link]
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Lindsley, C. W., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. ACS Chemical Biology, 12(6), 1543-1553. Available at: [Link]
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A Comparative Guide to the Applications of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde Analogs in Drug Discovery and Beyond
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a prime exemplar of a versatile building block, offering a trifecta of reactive sites—the aldehyde, the hydroxyl group, and the bromo-substituent—for constructing complex and biologically active molecules.[1][2] The presence of a fluorine atom often enhances metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling extensive structural diversification.[1][3] This guide provides a comparative analysis of the applications of its analogs, focusing on their performance as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of halogenated salicylaldehydes have demonstrated significant potential as anticancer agents.[4] The core structure of this compound serves as an excellent starting point for synthesizing compounds that can induce apoptosis and arrest the cell cycle in various cancer cell lines.[4]
A notable study synthesized a series of twenty-one 1,2,3-triazole-benzofuran-benzaldehyde hybrid analogs and evaluated their in vitro anticancer activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay.[5][6] The results underscore the critical role of specific substitutions on the therapeutic efficacy.[5][6]
| Compound/Analog Substituent | Target Cell Line | IC50 (nM) | Comparison to Standard (Doxorubicin) | Reference |
| 2-(trifluoromethyl)benzyl | A-549 | 40.42 ± 3.42 | More potent | [5][6] |
| 2-(trifluoromethyl)benzyl | HeLa | 29.12 ± 1.69 | More potent | [5][6] |
| Doxorubicin (Standard) | A-549 | 43.7 ± 2.98 | - | [5] |
| Doxorubicin (Standard) | HeLa | 31.37 ± 2.11 | - | [5] |
| Methoxy, Chloro, Fluoro substituted | A-549 / HeLa | Moderate Activity | Less potent than lead | [5][6] |
| Methyl substituted | A-549 / HeLa | Poor Activity | Significantly less potent | [5][6] |
The superior performance of the 2-(trifluoromethyl)benzyl substituted analog is attributed to the strong electron-withdrawing nature of the trifluoromethyl group and its potential for hydrogen and halogen bonding within the target's active site.[5] Molecular docking studies suggested these compounds may act as inhibitors of extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), key proteins in cancer cell signaling pathways.[5][6]
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4]
-
Cell Seeding: Plate cancer cells (e.g., A-549 or HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various nanomolar concentrations of the synthesized analogs (e.g., 5, 10, 25, 50, 100, 250, 500, and 1000 nM) and a standard drug like doxorubicin.[5] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]
-
Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]
Antimicrobial Applications: Combating Pathogenic Microbes
Halogenated salicylaldehydes and their derivatives, particularly Schiff bases, are known to exhibit potent antimicrobial properties.[7][8] The this compound scaffold can be readily converted into a diverse library of Schiff bases and their metal complexes to screen for antibacterial and antifungal activity.[8][9][10]
The antimicrobial efficacy of these compounds is often attributed to the azomethine group (-C=N-) in Schiff bases, which is crucial for their biological activity.[8][10] The presence of bromo and hydroxyl groups on the salicylaldehyde ring can further enhance this activity.[8] Metal complexes of these Schiff bases often show more significant biological activity compared to the ligands alone.[9][11]
A study on Schiff bases derived from substituted salicylaldehydes showed that halogenation dramatically increases antimicrobial potency against a panel of microbes including Staphylococcus aureus, Escherichia coli, and Candida albicans.[7] While specific data for this compound analogs is emerging, related structures provide a strong rationale for their investigation. For instance, 5'-bromo-2'-hydroxy-3'-nitrochalcone, a related compound, showed a strong inhibitory effect on the growth of C. albicans.[12]
-
Preparation: Prepare a series of twofold dilutions of the synthesized Schiff base analogs in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus) to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).[13]
-
Observation: After incubation, visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: A Promising Avenue for New Therapeutics
The structural features of this compound analogs make them attractive candidates for designing enzyme inhibitors, which are crucial for treating diseases like Alzheimer's and diabetes.[14][15] The fluorinated phenyl ring can participate in specific interactions within an enzyme's active site, potentially leading to potent and selective inhibition.[3]
While direct studies on this compound analogs as enzyme inhibitors are not widely published, research on structurally similar compounds provides a strong basis for comparison. For example, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as α-glucosidase inhibitors, which are important for managing type 2 diabetes.[15]
| Compound ID | Key Structural Feature | α-Glucosidase IC50 (µM) | Comparison to Standard (Acarbose) | Reference |
| 3f | 4-chlorobenzylidene substituent | 35.83 ± 0.98 | ~15-fold more potent | [15] |
| 3d | 4-bromobenzylidene substituent | 49.89 ± 1.16 | ~11-fold more potent | [15] |
| 3i | 4-(trifluoromethyl)benzylidene | 56.87 ± 0.42 | ~10-fold more potent | [15] |
| Acarbose | Standard Drug | 569.43 ± 43.72 | - | [15] |
These results clearly indicate that halogenated (bromo, chloro) and trifluoromethyl-substituted analogs are significantly more potent than the standard drug, acarbose.[15] This highlights the potential of synthesizing analogs from this compound to discover novel and potent α-glucosidase inhibitors.
-
Reaction Mixture: In a 96-well plate, add 130 µL of phosphate buffer (10 mM, pH 6.8), 10 µL of the test compound solution, and 10 µL of α-glucosidase enzyme solution (1 U/mL).[15]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[15]
-
Substrate Addition: Add 50 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), at a concentration of 1 mM.[15]
-
Incubation: Incubate the plate for a further 30 minutes at 37°C. The enzyme will hydrolyze p-NPG to p-nitrophenol, which is yellow.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the enzyme activity.[15]
-
Calculation: Compare the absorbance of the wells containing test compounds to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.
Conclusion and Future Outlook
This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. The strategic combination of bromo, fluoro, hydroxyl, and aldehyde functionalities provides a rich platform for chemical modification. Analogs derived from this core have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting compounds, often outperforming existing standard drugs in preclinical studies. Future research should focus on expanding the library of these analogs, exploring their mechanisms of action through detailed biochemical and cellular assays, and optimizing their pharmacokinetic properties to advance the most promising candidates toward clinical development.
References
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Thumma V, Veerabhadraiah M, Chaitanya VK, et al. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. 2022;27(6). Available from: [Link]
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Aftab M, et al. Synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Bulletin of the Chemical Society of Ethiopia. 2022. Available from: [Link]
- Les-236 increases caspase-3 activity in cancerous cell lines. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. 2019.
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Thumma V, Veerabhadraiah M, Chaitanya VK, et al. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. PubMed. 2022. Available from: [Link]
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Patel K, et al. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. 2025. Available from: [Link]
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Sanni O, et al. Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Available from: [Link]
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Gyawali R, Ibrahim SA. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC. Available from: [Link]
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Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. Available from: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available from: [Link]
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Uba S, et al. synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal (Scirj). Available from: [Link]
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Rohit H, et al. SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. 2018. Available from: [Link]
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5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. PubMed. Available from: [Link]
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Orczyk M, et al. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. PMC - NIH. 2023. Available from: [Link]
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Enzyme inhibition by fluoro compounds. ResearchGate. 2025. Available from: [Link]
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Ali S, et al. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available from: [Link]
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Deng X, et al. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Available from: [Link]
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Safety Operating Guide
Mastering the Safe Handling of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde, presents a unique set of handling requirements due to its chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.
Understanding the Hazard Profile
This compound is a solid compound that, like many halogenated aromatic aldehydes, is classified as an irritant.[1][2][3][4][5] The primary hazards associated with this chemical are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][4][5]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system.[1][2][4]
Given these hazards, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is not just recommended—it is imperative for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[3][6] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed immediately upon contamination.[7] | Prevents direct skin contact, which can cause irritation.[1][2][4][5] The choice of glove material should be based on the solvent used, if any, and the manufacturer's compatibility charts. |
| Body Protection | A laboratory coat, buttoned completely. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][4] |
Safe Handling and Operational Workflow
A systematic workflow is essential to minimize the risk of exposure and accidents. The following diagram, rendered in DOT language, illustrates the key stages of safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for your experiment.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.[8]
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling :
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared with a clear and practiced emergency plan is crucial.
Spill Response:
-
Minor Spill (Contained within the fume hood):
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain and clean up the spill.[1]
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
-
Major Spill (Outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Environmental Stewardship
Proper disposal of this compound and its associated waste is a critical component of responsible chemical handling. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container for halogenated organic compounds.[8] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, until it is collected by your institution's EHS department.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these detailed protocols, you can confidently and safely handle this compound in your research endeavors, ensuring both your personal safety and the integrity of your laboratory environment.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2007). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
